molecular formula C60H115NO28 B15544465 TCO-PEG24-acid

TCO-PEG24-acid

カタログ番号: B15544465
分子量: 1298.5 g/mol
InChIキー: REJRWCKBCMDVEL-OWOJBTEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TCO-PEG24-acid is a useful research compound. Its molecular formula is C60H115NO28 and its molecular weight is 1298.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H115NO28/c62-59(63)8-10-65-12-14-67-16-18-69-20-22-71-24-26-73-28-30-75-32-34-77-36-38-79-40-42-81-44-46-83-48-50-85-52-54-87-56-57-88-55-53-86-51-49-84-47-45-82-43-41-80-39-37-78-35-33-76-31-29-74-27-25-72-23-21-70-19-17-68-15-13-66-11-9-61-60(64)89-58-6-4-2-1-3-5-7-58/h1-2,58H,3-57H2,(H,61,64)(H,62,63)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJRWCKBCMDVEL-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H115NO28
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TCO-PEG24-Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of TCO-PEG24-acid, a heterobifunctional linker playing a crucial role in advanced bioconjugation applications. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's chemical properties, experimental protocols, and key applications, with a focus on quantitative data and practical workflows.

Core Concepts: Understanding this compound

This compound is a molecule featuring a trans-cyclooctene (B1233481) (TCO) group and a terminal carboxylic acid, connected by a 24-unit polyethylene (B3416737) glycol (PEG) spacer. This structure provides two distinct reactive handles for sequential or orthogonal bioconjugation strategies.

The TCO group is a key player in bioorthogonal chemistry, reacting with extreme speed and selectivity with tetrazine-functionalized molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is notable for its rapid kinetics and biocompatibility, proceeding efficiently in aqueous environments without the need for cytotoxic catalysts.

The carboxylic acid terminal allows for the covalent attachment to primary amines on biomolecules, such as lysine (B10760008) residues on proteins, through the formation of a stable amide bond. This reaction typically requires activation with coupling agents like EDC and NHS.

The PEG24 spacer is a hydrophilic chain that enhances the solubility of the molecule and its conjugates in aqueous buffers, reduces non-specific binding, and can improve the pharmacokinetic properties of the final bioconjugate.

A critical consideration for working with this compound is the stability of the TCO group. It has a limited shelf life and can isomerize to the less reactive cis-cyclooctene (CCO), especially with prolonged storage. Therefore, it is recommended to store the compound at -20°C and prepare fresh solutions for use.

Physicochemical and Bioconjugation Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C60H115NO28
Molecular Weight ~1298.6 g/mol
Purity >95%
Solubility Water, DMF, DMSO
Storage -20°C, desiccated
Reactive Groups trans-cyclooctene (TCO), Carboxylic Acid
TCO-Tetrazine Reaction Rate Up to 2000 M⁻¹s⁻¹ (in 9:1 methanol/water)

Experimental Protocols

This section provides detailed methodologies for the two primary reactions involving this compound: amide bond formation and the TCO-tetrazine ligation.

Amide Coupling of this compound to a Primary Amine

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a protein containing primary amines (e.g., an antibody).

Materials:

  • This compound

  • Protein to be conjugated (e.g., antibody at 1-2 mg/mL)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 10 mM Cysteine

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Antibody Preparation:

    • If the antibody buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the Coupling Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, add a 10-20 fold molar excess of this compound to the antibody solution.

    • Add a 2-4 fold molar excess of EDC and a 5-10 fold molar excess of Sulfo-NHS over the this compound.

    • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Conjugation:

    • Add the activated this compound mixture to the antibody solution.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15 minutes.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) by techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the TCO-linker has a chromophore.

TCO-Tetrazine Ligation

This protocol outlines the "click" reaction between a TCO-functionalized molecule (prepared as in 3.1) and a tetrazine-containing molecule.

Materials:

  • TCO-functionalized biomolecule

  • Tetrazine-functionalized molecule

  • Reaction Buffer: 1X PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Dissolve the TCO-functionalized biomolecule and the tetrazine-functionalized molecule in the Reaction Buffer.

    • A slight molar excess (e.g., 1.5 equivalents) of the tetrazine-containing molecule is often used to ensure complete reaction.

  • Ligation:

    • Mix the two solutions.

    • The reaction is typically rapid and can be incubated for 30-60 minutes at room temperature. For very dilute solutions, the incubation time may be extended.

  • Monitoring (Optional):

    • The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by spectrophotometry, following the decrease in absorbance around 520 nm.

  • Purification:

    • If necessary, purify the resulting conjugate from any unreacted starting materials using size-exclusion chromatography (SEC) or other suitable methods.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications in bioconjugation, including:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, creating a targeted therapeutic. The carboxylic acid end can be conjugated to the antibody, and the TCO end can react with a tetrazine-modified drug. The hydrophilicity of the PEG spacer can improve the solubility and reduce aggregation of the final ADC.

  • PROTACs (Proteolysis Targeting Chimeras): this compound is employed as a linker in the synthesis of PROTACs. These bifunctional molecules bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.

  • Molecular Imaging and Cell Labeling: The bioorthogonal nature of the TCO-tetrazine reaction makes it ideal for labeling cells and tracking biomolecules in living systems. For example, a TCO-modified antibody can be used to target a specific cell surface protein, followed by the addition of a tetrazine-linked fluorescent probe for imaging.

  • Studying Protein-Protein Interactions: Bioorthogonal chemistry with linkers like this compound can be used to study protein-protein interactions. For instance, antibodies conjugated with TCO can be used with fluorogenic tetrazine probes to detect when two proteins are in close proximity.

Visualizing Workflows and Pathways

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Bioorthogonal Ligation cluster_step3 Step 3: Characterization Antibody Antibody (with primary amines) TCO_Antibody TCO-Functionalized Antibody Antibody->TCO_Antibody TCO_PEG_Acid This compound TCO_PEG_Acid->TCO_Antibody Amide Bond Formation EDC_NHS EDC, Sulfo-NHS EDC_NHS->TCO_Antibody ADC Antibody-Drug Conjugate (ADC) TCO_Antibody->ADC TCO-Tetrazine Click Reaction Tetrazine_Drug Tetrazine-Modified Drug Tetrazine_Drug->ADC Analysis DAR Analysis (HIC, Mass Spec) ADC->Analysis

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

Proximity-Based Detection of Protein-Protein Interactions

PPI_Detection Detection of Protein-Protein Interaction cluster_cell Cellular Environment ProteinA Protein A AntibodyA Antibody A (TCO-modified) ProteinA->AntibodyA Binds ProteinB Protein B AntibodyB Antibody B (TCO-modified) ProteinB->AntibodyB Binds Fluorescence Fluorescence Signal AntibodyA->Fluorescence Click Reaction AntibodyB->Fluorescence Click Reaction FluorogenicProbe Fluorogenic Tetrazine Probe FluorogenicProbe->Fluorescence

Caption: Schematic of proximity-based protein-protein interaction detection using TCO-modified antibodies and a fluorogenic tetrazine probe.

An In-depth Technical Guide to TCO-PEG24-acid: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TCO-PEG24-acid, a bifunctional linker widely utilized in the field of bioconjugation. We will delve into its chemical structure, key properties, and its primary application in facilitating the rapid and specific ligation of molecules through bioorthogonal chemistry. This document aims to serve as a valuable resource for researchers and professionals in drug development and related scientific disciplines.

Chemical Structure and Properties

This compound is a molecule composed of three key functional components: a trans-cyclooctene (B1233481) (TCO) group, a 24-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The TCO moiety is a strained alkene that serves as a highly reactive dienophile in inverse-electron demand Diels-Alder (IEDDA) reactions. The hydrophilic PEG spacer enhances aqueous solubility and provides spatial separation between conjugated molecules, minimizing steric hindrance. The terminal carboxylic acid allows for covalent attachment to primary amines on biomolecules, such as proteins and antibodies, through the formation of a stable amide bond.

The chemical structure of this compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular Formula C60H115NO28
Molecular Weight ~1298.6 g/mol

A summary of the physicochemical properties of this compound is presented in the table below.

PropertyDescriptionSource
Purity Typically supplied at >95% purity.--INVALID-LINK--
Solubility Soluble in water and common organic solvents such as dimethylformamide (DMF).--INVALID-LINK--
Storage Recommended storage at -20°C to maintain stability.--INVALID-LINK--

The TCO-Tetrazine Bioorthogonal Reaction

The primary utility of this compound lies in its ability to participate in the IEDDA reaction with a tetrazine-functionalized molecule. This "click chemistry" reaction is exceptionally fast and highly selective, proceeding rapidly under biocompatible conditions without the need for a catalyst. The reaction results in the formation of a stable covalent bond and the release of nitrogen gas.[1]

The reaction kinetics of the TCO-tetrazine ligation are among the fastest of all bioorthogonal reactions. The table below summarizes key quantitative data related to this reaction and the stability of TCO-containing molecules.

ParameterValue/ObservationConditions
Second-Order Rate Constant (k2) ~2000 M⁻¹s⁻¹TCO with tetrazine in 9:1 methanol/water.[1]
Deactivation Half-life (in vivo) ~5.5 daysTCO-linker with a PEG24 moiety in a murine model.
Half-life in the presence of thiols 0.6 hoursTCO in the presence of 0.12 μM 3-mercapto-2-pentanone (B1362483) in phosphate (B84403) buffer.[2]
Stability in Serum Almost complete conversion to the unreactive cis-isomer within 7 hours.TCO in 50% fresh mouse serum at 37°C.[2]

Experimental Protocols

This section provides a general, two-stage protocol for the conjugation of this compound to a protein via its primary amines, followed by the bioorthogonal reaction with a tetrazine-labeled molecule.

Stage 1: Conjugation of this compound to a Protein

This protocol utilizes the formation of an amide bond between the carboxylic acid of this compound and primary amines (e.g., lysine (B10760008) residues) on the protein surface, facilitated by EDC and NHS.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microfuge tube, dissolve the desired amount of this compound in Activation Buffer.

    • Add a molar excess of EDC and NHS to the this compound solution. A common starting point is a 2- to 5-fold molar excess of EDC and NHS over the this compound.

    • Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation to the Protein:

    • Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer.

    • Add the activated this compound solution to the protein solution. The molar ratio of the TCO-linker to the protein will determine the degree of labeling and should be optimized for the specific application.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 15-30 minutes.

    • Remove excess, unreacted this compound and byproducts by buffer exchange into a suitable storage buffer (e.g., PBS) using a desalting column.

Stage 2: Bioorthogonal "Click" Reaction

This protocol describes the reaction between the TCO-functionalized protein and a molecule containing a tetrazine moiety.

Materials:

  • TCO-functionalized protein (from Stage 1)

  • Tetrazine-functionalized molecule of interest

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Ensure the TCO-functionalized protein is in the Reaction Buffer at a known concentration.

    • Prepare a stock solution of the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO).

  • iEDDA Ligation:

    • Add the tetrazine-functionalized molecule to the solution of the TCO-functionalized protein. A slight molar excess (e.g., 1.5 to 3 equivalents) of the tetrazine-containing molecule is often used to ensure complete reaction.

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by appropriate analytical techniques if necessary.

  • Purification (Optional):

    • If required, the final conjugate can be purified from any excess tetrazine-functionalized molecule using size-exclusion chromatography (SEC) or another suitable purification method.

Application Workflow: Antibody-Drug Conjugate (ADC) Synthesis

This compound is a valuable tool in the construction of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor cells. The following diagram illustrates a typical workflow for the synthesis of an ADC using this compound and bioorthogonal chemistry.

ADC_Workflow cluster_0 Antibody Modification cluster_1 Linker-Drug Conjugation cluster_2 Bioorthogonal Ligation mAb Monoclonal Antibody (mAb) Tz_mAb Tetrazine-Modified mAb (Tz-mAb) mAb->Tz_mAb  Tetrazine-NHS ester ADC Antibody-Drug Conjugate (ADC) Tz_mAb->ADC  iEDDA 'Click'  Reaction TCO_PEG24_Acid This compound TCO_Drug TCO-PEG24-Drug Conjugate TCO_PEG24_Acid->TCO_Drug  EDC, NHS Drug Cytotoxic Drug (with amine group) Drug->TCO_Drug TCO_Drug->ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

This workflow highlights the modularity and efficiency of using bioorthogonal chemistry in the construction of complex biomolecules. The specificity of the TCO-tetrazine reaction allows for the precise and controlled conjugation of the drug to the antibody, leading to more homogeneous and potentially more effective therapeutic agents.

References

The Strategic Advantage of PEG24 Linkers in TCO Reagents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling the precise and efficient labeling of biomolecules in complex biological environments. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine. The performance of TCO-based reagents is critically influenced by the linker connecting the TCO moiety to the biomolecule of interest. This technical guide provides a comprehensive overview of the role of the polyethylene (B3416737) glycol (PEG) 24 (PEG24) linker in TCO reagents, highlighting its impact on solubility, stability, pharmacokinetics, and reaction efficiency.

Enhancing Physicochemical Properties with PEGylation

Trans-cyclooctene is an inherently hydrophobic molecule. When conjugated to biomolecules such as antibodies, this hydrophobicity can lead to aggregation and reduced solubility in aqueous buffers.[1][2] PEGylation, the process of attaching PEG chains, is a well-established strategy to counteract these issues. The PEG24 linker, a monodisperse chain of 24 ethylene (B1197577) glycol units, imparts a hydrophilic character to the TCO reagent.[3]

Key benefits of the PEG24 linker include:

  • Increased Aqueous Solubility: The hydrophilic nature of the PEG24 chain significantly enhances the solubility of TCO reagents and their bioconjugates in aqueous media, which is crucial for in vitro and in vivo applications.[3][4]

  • Reduced Aggregation: By creating a hydrophilic cloud around the TCO moiety, the PEG24 linker minimizes non-specific hydrophobic interactions that can lead to protein aggregation.[1]

  • Improved Stability: PEGylation can protect the conjugated biomolecule from proteolytic degradation, contributing to its overall stability.[5]

Optimizing Reaction Kinetics and Accessibility

The efficiency of the TCO-tetrazine click reaction is dependent on the accessibility of the TCO group. When directly conjugated to a large biomolecule like an antibody, the TCO moiety can become "buried" within the protein structure, rendering it inaccessible for reaction. The PEG24 linker acts as a flexible spacer, extending the TCO group away from the surface of the biomolecule.[1] This spatial separation minimizes steric hindrance and ensures that the TCO is readily available to react with an incoming tetrazine-functionalized molecule, thereby preserving or even enhancing the reaction kinetics.[2]

Favorable Pharmacokinetics for In Vivo Applications

For therapeutic and diagnostic applications, the pharmacokinetic profile of a bioconjugate is of paramount importance. PEGylation is a widely used strategy to improve the in vivo half-life of biologics.[6] The PEG24 linker contributes to:

  • Extended Circulation Time: The hydrophilic and flexible nature of the PEG chain increases the hydrodynamic radius of the bioconjugate, reducing renal clearance and extending its circulation time in the bloodstream.[5]

  • Reduced Immunogenicity: PEGylation can mask potential epitopes on the bioconjugate, reducing the likelihood of an immune response.[5]

These pharmacokinetic benefits are critical for applications such as pre-targeted radioimmunotherapy and antibody-drug conjugates (ADCs), where prolonged circulation and tumor accumulation are desired.

Quantitative Data on the Impact of PEG Linker Length

The length of the PEG linker is a critical parameter that can be optimized to achieve the desired properties for a specific application. Longer PEG chains generally lead to improved pharmacokinetic profiles, although they may in some cases slightly decrease in vitro potency.

ParameterPEG Linker LengthObservationReference
ADC Clearance Rate PEG40.65-fold decrease vs. non-PEGylated[7]
PEG80.29-fold decrease vs. non-PEGylated[7]
PEG120.29-fold decrease vs. non-PEGylated[7]
PEG24 0.29-fold decrease vs. non-PEGylated [7]
In Vitro Cytotoxicity 4 kDa PEG (~PEG90)4.5-fold reduction vs. no PEG[6][8]
10 kDa PEG (~PEG227)22-fold reduction vs. no PEG[6][8]
Tumor-to-Blood Ratio 177Lu-DOTA-PEG7-TzHigh tumor accumulation and rapid clearance from background tissue[3]

Experimental Protocols

Antibody Conjugation with TCO-PEG24-NHS Ester

This protocol describes the conjugation of a TCO-PEG24-NHS ester to the primary amines (e.g., lysine (B10760008) residues) of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

  • TCO-PEG24-NHS ester (e.g., from BroadPharm, MedchemExpress)[9][10]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Zeba™ Spin Desalting Columns (40K MWCO)

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), perform a buffer exchange into PBS using an appropriate method (e.g., spin desalting column). Adjust the antibody concentration to 2-5 mg/mL.[11]

  • TCO-PEG24-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG24-NHS ester in anhydrous DMSO to a concentration of 10 mM.[11]

  • Conjugation Reaction: a. To the antibody solution, add the reaction buffer to achieve a final bicarbonate concentration of approximately 100 mM. b. Add a 20-fold molar excess of the 10 mM TCO-PEG24-NHS ester stock solution to the antibody solution.[1] c. Incubate the reaction for 1 hour at room temperature with gentle mixing.[11]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS ester. Incubate for 15 minutes on ice.[11]

  • Purification: Remove excess, unreacted TCO-PEG24-NHS ester and quenching buffer by purifying the TCO-conjugated antibody using a Zeba™ Spin Desalting Column according to the manufacturer's instructions.[8]

  • Characterization: Determine the concentration of the purified TCO-conjugated antibody using a NanoDrop spectrophotometer at 280 nm. The degree of labeling (DOL) can be determined using methods such as MALDI-TOF mass spectrometry or by reacting the conjugate with a tetrazine-fluorophore and measuring the absorbance.[6]

In Vivo Stability Assessment of a TCO-PEG24-Conjugated Antibody

This protocol provides a general workflow for assessing the in vivo stability of an antibody-drug conjugate (ADC), which can be adapted for a TCO-PEG24-conjugated antibody.

Materials:

  • TCO-PEG24-conjugated antibody

  • Animal model (e.g., mice)

  • Sterile saline for injection

  • Blood collection supplies (e.g., heparinized capillaries)

  • Plasma separation equipment (centrifuge)

  • Analytical instrumentation (e.g., LC-MS)

Procedure:

  • Administration: Administer the TCO-PEG24-conjugated antibody intravenously to the animal model at a predetermined dose.[12]

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 6, 24, 48, 96 hours).[12]

  • Plasma Separation: Isolate plasma from the blood samples by centrifugation.[12]

  • Analysis: Analyze the plasma samples to determine the concentration and integrity of the conjugated antibody over time. This is often done using ligand-binding assays (LBA) or liquid chromatography-mass spectrometry (LC-MS) to measure the drug-to-antibody ratio (DAR) and detect any degradation or deconjugation.[13]

  • Data Interpretation: Plot the concentration of the intact conjugate over time to determine its in vivo half-life. A longer half-life is indicative of greater stability.

Visualizing Workflows and Pathways

Pre-targeted Imaging Workflow

The use of TCO-PEG24-conjugated antibodies is particularly advantageous in pre-targeted imaging strategies. In this approach, the antibody is administered first, allowed to accumulate at the target site, and clear from circulation. Subsequently, a tetrazine-labeled imaging agent is administered, which rapidly "clicks" to the TCO-functionalized antibody at the target, enabling high-contrast imaging.

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Antibody Administration cluster_step2 Step 2: Accumulation and Clearance cluster_step3 Step 3: Imaging Agent Administration cluster_step4 Step 4: In Vivo Click Reaction and Imaging a Administer TCO-PEG24-Antibody b Antibody accumulates at target site a->b c Unbound antibody clears from circulation a->c d Administer Tetrazine-Probe c->d Time Delay e Rapid TCO-Tetrazine Click Reaction at Target d->e f High-contrast imaging of target e->f

Caption: Pre-targeted imaging workflow using a TCO-PEG24-conjugated antibody.

Bioorthogonal Control of CAR-T Cell Signaling

TCO-PEG24 linkers can be used to engineer Chimeric Antigen Receptor (CAR)-T cells for controlled activation. For instance, a TCO-modified CAR-T cell can be activated in a site-specific manner by a tetrazine-functionalized antigen-binding domain. This allows for temporal and spatial control over T-cell activation, potentially reducing off-tumor toxicity. The diagram below illustrates a simplified CAR-T cell activation signaling pathway that can be modulated using this bioorthogonal approach.

CAR_T_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Target Tumor Antigen Tz_scFv Tetrazine-scFv Target->Tz_scFv binds TCO_CAR TCO-PEG24-CAR Tz_scFv->TCO_CAR clicks CD3zeta CD3ζ TCO_CAR->CD3zeta Costim Costimulatory Domain (e.g., CD28) TCO_CAR->Costim CAR_T_Cell CAR-T Cell Lck Lck CD3zeta->Lck ZAP70 ZAP70 Lck->ZAP70 PI3K PI3K ZAP70->PI3K MAPK MAPK Pathway ZAP70->MAPK NFAT NFAT ZAP70->NFAT NFkB NF-κB PI3K->NFkB AP1 AP-1 MAPK->AP1 Effector Effector Functions (Cytotoxicity, Proliferation) NFAT->Effector AP1->Effector NFkB->Effector

Caption: Bioorthogonal control of a simplified CAR-T cell activation pathway.

Conclusion

The PEG24 linker is a critical component in the design of advanced TCO reagents for bioconjugation. Its ability to enhance solubility, reduce aggregation, improve reaction kinetics, and confer favorable pharmacokinetic properties makes it an invaluable tool for researchers, scientists, and drug development professionals. The strategic use of TCO-PEG24 reagents is enabling the development of next-generation antibody-drug conjugates, pre-targeted imaging agents, and controllable cell-based therapies, ultimately paving the way for more effective and safer therapeutic and diagnostic strategies.

References

TCO-tetrazine ligation reaction fundamentals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to TCO-Tetrazine Ligation: Core Fundamentals for Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) (Tz) has emerged as a powerful tool in the field of bioorthogonal chemistry.[1][2] This "click chemistry" reaction, often referred to as the TCO-tetrazine ligation, is renowned for its exceptionally fast reaction kinetics, high specificity, and biocompatibility, making it ideal for applications in complex biological environments such as live-cell imaging, in vivo studies, and the development of antibody-drug conjugates (ADCs).[2][3][4] This technical guide provides a comprehensive overview of the fundamental principles of the TCO-tetrazine ligation, including its core mechanism, quantitative kinetic data, and detailed experimental protocols.

Core Mechanism: An Inverse-Electron-Demand Diels-Alder Reaction

The TCO-tetrazine ligation is a two-step process initiated by an inverse-electron-demand Diels-Alder [4+2] cycloaddition. In this reaction, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile. This initial cycloaddition forms a highly unstable tricyclic intermediate. Subsequently, this intermediate rapidly undergoes a retro-Diels-Alder reaction, which involves the irreversible elimination of a molecule of dinitrogen (N₂). The final product is a stable dihydropyridazine, which can further tautomerize and oxidize to a pyridazine. The release of nitrogen gas is the sole byproduct, which drives the reaction to completion.

Below is a diagram illustrating the reaction mechanism.

TCO_Tetrazine_Ligation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products TCO Trans-cyclooctene (TCO) (Dienophile) Intermediate Unstable Tricyclic Intermediate TCO->Intermediate [4+2] Cycloaddition (IEDDA) Tetrazine 1,2,4,5-Tetrazine (Tz) (Diene) Tetrazine->Intermediate Dihydropyridazine Stable Dihydropyridazine Adduct Intermediate->Dihydropyridazine Retro-Diels-Alder (-N₂) Nitrogen Nitrogen Gas (N₂)

Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Quantitative Data: Reaction Kinetics

The TCO-tetrazine ligation is characterized by its exceptionally rapid second-order rate constants (k₂), which are among the highest for any bioorthogonal reaction, often ranging from 10³ to 10⁶ M⁻¹s⁻¹. This allows for efficient labeling at low micromolar to nanomolar concentrations, which is crucial for in vivo applications to minimize potential toxicity and off-target effects. The reaction kinetics are influenced by the electronic properties of both the TCO and the tetrazine; electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine generally increase the reaction rate.

The following tables summarize key kinetic data for various TCO and tetrazine derivatives.

Table 1: Second-Order Rate Constants (k₂) of TCO Derivatives with Tetrazines

TCO DerivativeTetrazine PartnerRate Constant (k₂) [M⁻¹s⁻¹]ConditionsReference(s)
trans-Cyclooctene (TCO)3,6-di-(2-pyridyl)-s-tetrazine~2,000-
axial-5-hydroxy-trans-cyclooctene (a-TCO)3,6-dipyridyl-s-tetrazine derivative(150 ± 8) x 10³-
s-TCO (water-soluble derivative)3,6-dipyridyl-s-tetrazine derivative(3,300 ± 40) x 10³-
d-TCO (syn-diastereomer)3,6-dipyridyl-s-tetrazine (water-soluble)(366 ± 15) x 10³25 °C in water
d-TCO (anti-diastereomer)3,6-dipyridyl-s-tetrazine (water-soluble)(318 ± 3) x 10³25 °C in water
TCO-conjugated CC49 antibody[¹¹¹In]In-labeled-Tz(13 ± 0.08) x 10³PBS at 37 °C
TCO-OH derivatized thioredoxin3,6-dipyridyl-s-tetrazine--

Table 2: General Reaction Parameters for TCO-Tetrazine Ligation

ParameterValue/ConditionNotesReference(s)
General Rate Constant (k₂) Range 1 - 1 x 10⁶ M⁻¹s⁻¹Dependent on specific TCO and tetrazine structures.
up to 10⁷ M⁻¹s⁻¹In physiological conditions.
> 800 M⁻¹s⁻¹General.
~800 - 30,000 M⁻¹s⁻¹Typical range.
Reaction pH 6 - 9In PBS buffer.
7 - 9For TCO-NHS ester reaction with primary amines.
Reaction Temperature Room TemperatureGeneral condition.
4°C, 25°C, or 37°CDependent on the specific application.
Reaction Time (Protein Conjugation) 30 minutes - 2 hoursGeneral protein-protein conjugation.
60 minutesProtein activation with TCO-NHS or Tetrazine-NHS.
10 - 30 minutesFor ATTO-tetrazines with TCO.

Experimental Protocols

Detailed methodologies are crucial for the successful application of the TCO-tetrazine ligation. Below are protocols for key experiments, including protein functionalization and subsequent conjugation.

Protocol 1: Functionalization of Proteins with TCO and Tetrazine Moieties

This protocol outlines the activation of proteins with TCO and tetrazine functional groups using N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines like those on lysine (B10760008) residues.

Materials:

  • Protein A and Protein B

  • TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)

  • Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Spin desalting columns

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation:

    • Dissolve the proteins (Protein A and Protein B) in PBS at a concentration of 1-5 mg/mL.

    • If the protein buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a spin desalting column.

  • NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the TCO-PEG-NHS ester and methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Protein A Activation with TCO-NHS Ester:

    • To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.

    • Incubate the reaction mixture for 60 minutes at room temperature.

  • Protein B Activation with Tetrazine-NHS Ester:

    • To 100 µg of Protein B in PBS, add 5 µL of 1 M NaHCO₃.

    • Add a 20 nmol of methyl-tetrazine-PEG8-NHS ester to the mixture.

    • Incubate the reaction mixture for 60 minutes at room temperature.

  • Quenching and Purification:

    • Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

    • Remove excess, unreacted NHS esters by purifying the functionalized proteins using spin desalting columns.

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol describes the conjugation of a TCO-functionalized protein to a tetrazine-functionalized protein.

Materials:

  • TCO-functionalized Protein A (from Protocol 1)

  • Tetrazine-functionalized Protein B (from Protocol 1)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-modified and tetrazine-modified proteins in the reaction buffer.

  • Ligation Reaction:

    • Mix the TCO-functionalized Protein A and tetrazine-functionalized Protein B in a 1:1 molar ratio. A slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used for optimal results.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The incubation time may need to be adjusted based on the specific reactants and their concentrations. The reaction can also be performed at 4°C, which may require a longer incubation time.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the disappearance of the characteristic tetrazine absorbance peak between 510 and 550 nm.

  • Purification and Storage:

    • The final protein-protein conjugate can be purified from any unreacted proteins using size-exclusion chromatography.

    • Store the purified conjugate at 4°C until further use.

The following diagram illustrates the experimental workflow for protein-protein conjugation.

Protein_Conjugation_Workflow cluster_activation Protein Functionalization cluster_ligation TCO-Tetrazine Ligation cluster_purification Final Purification A1 Protein A in PBS A2 Add TCO-PEG-NHS A1->A2 A3 Incubate 60 min at RT A2->A3 A4 Purify (Spin Column) A3->A4 A5 TCO-Protein A A4->A5 C1 Mix TCO-Protein A and Tetrazine-Protein B A5->C1 B1 Protein B in PBS B2 Add Tetrazine-PEG-NHS B1->B2 B3 Incubate 60 min at RT B2->B3 B4 Purify (Spin Column) B3->B4 B5 Tetrazine-Protein B B4->B5 B5->C1 C2 Incubate 30-120 min at RT C1->C2 C3 Protein A-B Conjugate C2->C3 D1 Purify (Size-Exclusion Chromatography) C3->D1 D2 Pure Protein A-B Conjugate D1->D2

References

An In-depth Technical Guide to TCO-PEG24-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TCO-PEG24-acid, a versatile reagent for bioconjugation. It details its chemical properties, reaction mechanisms, and provides step-by-step protocols for its application in creating stable bioconjugates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical biology, drug development, and proteomics.

Introduction to this compound

This compound is a chemical modification reagent that incorporates a Trans-Cyclooctene (TCO) moiety and a 24-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a carboxylic acid group.[1] This unique structure provides a powerful tool for bioconjugation, leveraging the principles of bioorthogonal chemistry.[]

The TCO group is a highly reactive dienophile that participates in an inverse-electron demand Diels-Alder (iEDDA) cycloaddition with a tetrazine (Tz) reaction partner.[3][4][5] This "click chemistry" reaction is known for its exceptionally fast kinetics and high specificity, allowing for efficient conjugation in complex biological environments without the need for cytotoxic catalysts like copper.[3][6][7]

The hydrophilic PEG24 spacer enhances the aqueous solubility of the molecule and any biomolecule it is attached to.[1] It also reduces steric hindrance during conjugation and can minimize aggregation of the final bioconjugate.[6][8] The terminal carboxylic acid allows for the covalent attachment of this compound to primary amine groups on biomolecules, such as the lysine (B10760008) residues of proteins, through amide bond formation.[1]

Key Advantages:

  • Rapid Reaction Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, enabling rapid and efficient labeling.[3][4][5][9][10][11]

  • High Specificity and Bioorthogonality: The reaction is highly selective, proceeding with minimal cross-reactivity with other functional groups found in biological systems.[4][5][6][7]

  • Biocompatibility: The reaction occurs under physiological conditions (aqueous buffer, neutral pH, ambient temperature) without the need for toxic catalysts.[3][5]

  • Enhanced Solubility and Stability: The PEG spacer improves the solubility and stability of the resulting bioconjugates.[][8]

Physicochemical Properties and Quantitative Data

A clear understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation.

PropertyValueSource(s)
Molecular Formula C60H115NO28[1][12]
Molecular Weight 1298.6 g/mol [1]
Purity >95%[1]
Solubility Water, DMF, DMSO[1]
Storage Conditions -20°C, desiccated[1]
TCO Stability Limited shelf life; prone to isomerization to the less reactive cis-cyclooctene (CCO). Not recommended for long-term storage.[1][13]

Reaction Kinetics of TCO-Tetrazine Ligation:

The reaction between TCO and tetrazine is characterized by its exceptionally high second-order rate constants.

ReactantsRate Constant (k₂)ConditionsSource(s)
TCO and Tetrazine (general)1 - 1 x 10⁶ M⁻¹s⁻¹Aqueous media[4][11]
TCO and 3,6-dipyridyl-s-tetrazine(3,300 ± 40) x 10³ M⁻¹s⁻¹Not specified[9]
TCO-conjugated CC49 mAb and [¹¹¹In]In-labeled-Tz(13 ± 0.08) x 10³ M⁻¹s⁻¹PBS at 37°C[9]
TCO and Tetrazine> 800 M⁻¹s⁻¹Not specified[3][6]

Experimental Protocols

This section provides detailed protocols for the two key steps in utilizing this compound for bioconjugation: the initial amide coupling to an amine-containing biomolecule and the subsequent bioorthogonal ligation to a tetrazine-modified molecule.

Protocol 1: Amide Coupling of this compound to a Primary Amine-Containing Biomolecule (e.g., a Protein)

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent reaction with primary amines on a protein.

Materials:

  • This compound

  • Amine-containing protein in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Activation Buffer: 0.5 M MES buffer, pH 4.5-6.0

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Spin desalting columns

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and NHS to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO immediately before use.

    • Prepare stock solutions of EDC and NHS in the Activation Buffer.

  • Protein Preparation:

    • Prepare the protein solution in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS using a spin desalting column.

  • Activation of this compound:

    • In a separate microcentrifuge tube, add the desired molar excess of the this compound stock solution.

    • Add appropriate amounts of EDC and NHS to the this compound solution in the Activation Buffer. A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the this compound.

    • Incubate for 15 minutes at room temperature to form the NHS ester.

  • Conjugation to the Protein:

    • Immediately add the activated this compound mixture to the protein solution.

    • For optimal results, the pH of the reaction mixture should be adjusted to 7.2-8.0.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional):

    • To quench any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a spin desalting column or size-exclusion chromatography.

experimental_workflow_amide_coupling cluster_reagents Reagent Preparation cluster_reaction Reaction Steps cluster_purification Purification TCO_PEG_Acid This compound Activation Activation of This compound (15 min, RT) TCO_PEG_Acid->Activation EDC_NHS EDC/NHS EDC_NHS->Activation Protein Amine-containing Protein Conjugation Amide Bond Formation (2h, RT or O/N, 4°C) Protein->Conjugation Activation->Conjugation Quenching Quenching (Optional) Conjugation->Quenching Purification Purification (Size-Exclusion or Spin Desalting) Quenching->Purification Product TCO-functionalized Protein Purification->Product

Amide coupling workflow for protein functionalization.
Protocol 2: TCO-Tetrazine Bioorthogonal Ligation

This protocol describes the reaction of the TCO-functionalized biomolecule with a tetrazine-modified molecule.

Materials:

  • TCO-functionalized protein (from Protocol 1)

  • Tetrazine-modified molecule of interest

  • Reaction Buffer: PBS, pH 6.0-9.0

Procedure:

  • Reagent Preparation:

    • Prepare the TCO-functionalized protein in the Reaction Buffer.

    • Prepare a stock solution of the tetrazine-modified molecule in a compatible solvent (e.g., DMSO, DMF, or water).

  • Ligation Reaction:

    • Add the tetrazine-modified molecule to the solution of the TCO-functionalized protein. A slight molar excess (1.05-1.5 equivalents) of the tetrazine-containing molecule is recommended.

    • Incubate the reaction at room temperature for 30-60 minutes. The reaction can also be performed at 4°C, which may require a longer incubation time.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, or spectrophotometrically by the decrease in absorbance between 510 and 550 nm.[4]

  • Purification:

    • If necessary, the final bioconjugate can be purified from any unreacted starting materials using size-exclusion chromatography.

Reaction Mechanism and Signaling Pathway

The core of the bioconjugation strategy with this compound lies in the inverse-electron demand Diels-Alder (iEDDA) reaction.

iEDDA_reaction cluster_reactants Reactants cluster_reaction Inverse-Electron Demand Diels-Alder Cycloaddition cluster_products Products TCO TCO-functionalized Biomolecule Cycloaddition [4+2] Cycloaddition TCO->Cycloaddition Tetrazine Tetrazine-modified Molecule Tetrazine->Cycloaddition Retro_DA Retro-Diels-Alder Cycloaddition->Retro_DA Unstable Intermediate Conjugate Stable Dihydropyridazine (B8628806) Conjugate Retro_DA->Conjugate N2 Nitrogen Gas (N₂) Retro_DA->N2

The inverse-electron demand Diels-Alder reaction pathway.

The reaction proceeds via a [4+2] cycloaddition between the electron-rich TCO (dienophile) and the electron-deficient tetrazine (diene). This forms an unstable intermediate that rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas and forming a stable dihydropyridazine linkage.[5]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a wide range of applications:

  • Antibody-Drug Conjugates (ADCs): The precise and efficient conjugation chemistry is well-suited for the development of ADCs, where a cytotoxic drug is attached to a monoclonal antibody for targeted cancer therapy.[3][14]

  • PROTACs: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[15]

  • Molecular Imaging and Diagnostics: The bioorthogonal nature of the TCO-tetrazine ligation allows for the labeling of biomolecules with imaging agents (e.g., fluorescent dyes, radioisotopes) for in vitro and in vivo imaging applications.[][8]

  • Proteomics and Protein-Protein Interaction Studies: this compound can be used to label and pull down proteins of interest for further analysis.[16]

Conclusion

This compound is a powerful and versatile reagent for bioconjugation. Its combination of a highly reactive TCO group, a beneficial PEG spacer, and a versatile carboxylic acid handle enables the efficient and specific labeling of biomolecules. The exceptionally fast and bioorthogonal nature of the TCO-tetrazine ligation makes it an invaluable tool for researchers and professionals in drug development, diagnostics, and fundamental biological research. This guide provides the foundational knowledge and practical protocols to successfully implement this compound in a variety of bioconjugation applications.

References

An In-depth Technical Guide to Bioorthogonal Chemistry with TCO Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal Chemistry and the Rise of TCO Linkers

Bioorthogonal chemistry encompasses a suite of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1][2][3] This powerful concept, for which Carolyn R. Bertozzi was a co-recipient of the 2022 Nobel Prize in Chemistry, has revolutionized our ability to study and manipulate biomolecules in their natural environment.[1] The core principle of bioorthogonal chemistry lies in the use of reaction partners that are abiotic and mutually reactive, yet inert to the complex milieu of a cell.[4]

A typical bioorthogonal strategy involves a two-step process: first, a biomolecule of interest is tagged with a chemical reporter group; second, a probe carrying a complementary reactive group is introduced, leading to a specific ligation.[1][2] Among the various bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene has emerged as a particularly robust and versatile tool.[5][6]

Trans-cyclooctene (TCO) linkers, as highly strained and reactive alkenes, have become central to the advancement of bioorthogonal chemistry.[7] The TCO-tetrazine ligation is characterized by exceptionally fast reaction kinetics, often orders of magnitude faster than other click chemistry reactions, and proceeds without the need for a cytotoxic catalyst, making it ideal for in vivo applications.[8] These properties have led to the widespread adoption of TCO linkers in various fields, including drug delivery, molecular imaging, and the development of complex bioconjugates.[7] This guide provides a comprehensive technical overview of bioorthogonal chemistry with a focus on TCO linkers, offering quantitative data, detailed experimental protocols, and visualizations to aid researchers in harnessing the power of this technology.

Quantitative Data on TCO Linkers: A Comparative Analysis

The selection of a TCO linker for a specific application depends on a balance between its reactivity and stability. Different TCO derivatives have been developed to fine-tune these properties. The following tables summarize key quantitative data to facilitate the selection process.

Table 1: Second-Order Rate Constants (k₂) of TCO Derivatives with Various Tetrazines

TCO DerivativeTetrazine Derivativek₂ (M⁻¹s⁻¹)Solvent/ConditionsReference(s)
Axial-TCO 3,6-diphenyl-s-tetrazine~19Methanol[9]
sTCO 3,6-diphenyl-s-tetrazine~3,056Methanol[7]
d-TCO (syn) 3,6-diphenyl-s-tetrazine~520Methanol, 25°C[9]
Axial-TCO 3,6-di-(2-pyridyl)-s-tetrazine~2,0009:1 Methanol/Water[8]
d-TCO (syn) 3,6-di-(2-pyridyl)-s-tetrazine (water soluble)366,000 ± 15,000Water, 25°C[9]
sTCO 3,6-di-(2-pyridyl)-s-tetrazine3,300,000 ± 40,000Water, 25°C[9]
TCO Hydrogen-substituted tetrazineup to 30,000Aqueous Media[8]
TCO Methyl-substituted tetrazine~1,000Aqueous Media[8]
1,3-s-TCO (cleavable) 3,6-dimethyl-1,2,4,5-tetrazine8.0Acetonitrile[7]
1,5-s-TCO (cleavable) 3,6-dimethyl-1,2,4,5-tetrazine2.9Acetonitrile[7]
Parent r-TCO (cleavable) 3,6-dimethyl-1,2,4,5-tetrazine0.54Acetonitrile[7]

Table 2: Stability of TCO Derivatives

TCO DerivativeConditionObservationReference(s)
d-TCO (syn) Human serum, room temperature>97% trans-isomer after 4 days[7][9]
d-TCO (syn) Phosphate-buffered D₂O, room temperatureNo degradation or isomerization after 14 days[7]
d-TCO (syn) 30 mM Mercaptoethanol, pH 7.443% isomerization after 5 hours[7]
sTCO High thiol concentrations (30 mM)Rapid isomerization[9]
TCO-conjugated diabody In vivo (mice)Deactivation half-life of ~5.5 days[10]
TCO StorageProne to isomerization to the less reactive cis-cyclooctene (CCO) isomer. Not recommended for long-term storage.[11][]

Experimental Protocols

This section provides detailed methodologies for key experiments involving TCO linkers.

Protocol 1: Antibody Conjugation with a TCO Linker

This protocol describes the labeling of an antibody with a TCO-NHS ester.

Materials:

  • Antibody of interest

  • TCO-PEGn-NHS ester

  • Amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., PD-10)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into an amine-free buffer.[13]

    • Adjust the antibody concentration to 2-5 mg/mL.[13]

  • TCO-NHS Ester Solution Preparation:

    • Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.[13]

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.[14]

  • Quenching:

    • Add quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 5-10 minutes at room temperature.

  • Purification:

    • Remove unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[13]

  • Characterization (Degree of Labeling - DOL):

    • The DOL is the average number of TCO molecules per antibody. It can be determined spectrophotometrically by reacting the TCO-antibody with an excess of a fluorescently-labeled tetrazine and measuring the absorbance at the dye's maximum absorbance wavelength and at 280 nm for the protein.[13][15]

    • The DOL can be calculated using the following formula: DOL = (A_dye / ε_dye) / ( (A_280 - (A_dye * CF)) / ε_protein ) where A is the absorbance, ε is the molar extinction coefficient, and CF is the correction factor for the dye's absorbance at 280 nm.[15]

Protocol 2: Live-Cell Imaging with TCO-Tetrazine Ligation

This protocol outlines a pre-targeting approach for imaging a specific cellular target.

Materials:

  • Cells expressing the target of interest

  • TCO-labeled antibody (from Protocol 1)

  • Tetrazine-functionalized fluorescent probe (e.g., Cy5-tetrazine)

  • Live-cell imaging medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Plate cells on a suitable imaging dish and allow them to adhere.

  • Pre-targeting with TCO-Antibody:

    • Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a concentration of 10-100 nM for 30-60 minutes at 37°C. This allows the antibody to bind to its target.

    • Wash the cells with fresh imaging medium to remove unbound antibody.

  • Labeling with Tetrazine-Fluorophore:

    • Prepare a 1-5 µM solution of the tetrazine-fluorophore in imaging medium.

    • Add the staining solution to the cells.

  • Image Acquisition:

    • Immediately begin imaging the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

    • Time-lapse imaging can be performed to monitor the labeling process in real-time.

Protocol 3: In Vivo Pre-targeted Imaging

This protocol describes a two-step pre-targeted imaging strategy in a mouse model.

Materials:

  • Tumor-bearing mouse model

  • TCO-conjugated antibody

  • Radiolabeled tetrazine probe (e.g., ⁸⁹Zr-DFO-PEG₅-Tz)

  • Sterile PBS (pH 7.4)

  • PET scanner

Procedure:

  • Administration of TCO-Antibody:

    • Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous injection (e.g., 100 µg per mouse).

  • Accumulation and Clearance:

    • Allow 24 to 72 hours for the TCO-antibody to accumulate at the tumor site and for unbound antibody to clear from circulation.

  • Administration of Radiolabeled Tetrazine:

    • Administer the radiolabeled tetrazine probe via intravenous injection.

  • PET Imaging:

    • Acquire PET images at various time points post-injection of the tetrazine probe (e.g., 1, 4, 24, and 48 hours) to visualize tumor uptake.

Protocol 4: Click-to-Release of a Drug

This protocol provides a general framework for the tetrazine-triggered release of a drug from a TCO-caged prodrug.

Materials:

  • TCO-caged prodrug (e.g., TCO-Doxorubicin)

  • Tetrazine activator

  • Cancer cell line

  • Cell culture medium

  • Plate reader for cytotoxicity assay

Procedure:

  • Cell Treatment:

    • Plate cancer cells in a 96-well plate and allow them to adhere.

    • Treat the cells with the TCO-caged prodrug at various concentrations.

    • After a predetermined incubation time, add the tetrazine activator to trigger the release of the drug.

  • Cytotoxicity Assay:

    • Incubate the cells for a further 48-72 hours.

    • Assess cell viability using a standard method such as an MTT or resazurin-based assay.

  • Data Analysis:

    • Compare the cytotoxicity of the TCO-caged prodrug with and without the tetrazine activator to that of the free drug to determine the efficacy of the click-to-release system.

Visualizations

Signaling Pathway Visualization

The following diagram illustrates a generalized approach for visualizing a signaling pathway using TCO linkers and bioorthogonal chemistry. In this example, a protein of interest (POI) within a signaling cascade is genetically tagged (e.g., with an unnatural amino acid containing a TCO group). Upon stimulation of the pathway, the tagged protein can be visualized through ligation with a tetrazine-fluorophore, allowing for the tracking of its localization and interactions.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor 1. Activation POI Protein of Interest (POI) - TCO Tag Receptor->POI 2. Signal Transduction Downstream Downstream Effector POI->Downstream 3. Cascade Propagation Response Cellular Response Downstream->Response Probe Tetrazine-Fluorophore Probe Probe->POI 4. Bioorthogonal Labeling Antibody_Conjugation Start Start: Antibody and TCO-NHS Ester Buffer 1. Buffer Exchange (Amine-free buffer, pH 7.4-8.5) Start->Buffer Conjugation 2. Conjugation Reaction (1 hr, room temp) Buffer->Conjugation Quench 3. Quenching (e.g., Tris buffer) Conjugation->Quench Purify 4. Purification (Desalting column) Quench->Purify Characterize 5. Characterization (Determine DOL) Purify->Characterize End End: TCO-conjugated Antibody Characterize->End Pretargeted_Imaging Start Start: Tumor-bearing Mouse Model Inject_Ab 1. Inject TCO-Antibody (Intravenous) Start->Inject_Ab Accumulate 2. Accumulation and Clearance (24-72 hours) Inject_Ab->Accumulate Inject_Probe 3. Inject Radiolabeled Tetrazine Probe Accumulate->Inject_Probe Image 4. PET Imaging Inject_Probe->Image End End: Visualization of Tumor Image->End Click_to_Release Start Start: Cancer Cells and TCO-Prodrug Add_Prodrug 1. Incubate Cells with TCO-caged Prodrug Start->Add_Prodrug Add_Activator 2. Add Tetrazine Activator (Triggers Release) Add_Prodrug->Add_Activator Incubate 3. Further Incubation (48-72 hours) Add_Activator->Incubate Assay 4. Assess Cell Viability (e.g., MTT Assay) Incubate->Assay End End: Determine Cytotoxicity Assay->End

References

A Technical Guide to the Safe Handling and Application of TCO-PEG24-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of TCO-PEG24-acid, a heterobifunctional linker critical in bioconjugation and drug development. It outlines the key chemical properties, safety protocols, handling procedures, and experimental applications of this reagent, with a focus on ensuring laboratory safety and experimental success.

Chemical and Physical Properties

This compound is a molecule comprised of a trans-cyclooctene (B1233481) (TCO) group, a 24-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This structure allows for a two-step conjugation strategy: the TCO moiety reacts with tetrazine-modified molecules via rapid and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (IEDDA), while the carboxylic acid can form a stable amide bond with primary amines after activation. The hydrophilic PEG spacer enhances aqueous solubility and reduces potential steric hindrance.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C60H115NO28[2][3]
Molecular Weight ~1298.6 g/mol [2]
Purity Typically >95%[2][3]
Appearance White to off-white solid or viscous oilGeneral observation
Solubility Water, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)[2]

Safety and Hazard Information

  • Polyethylene Glycol (PEG): PEGs are generally considered to have low toxicity and are biologically inert.[4][5] High doses of PEG compounds can potentially lead to renal toxicity as the kidney is the primary route of excretion.[6][7] However, the amounts used in typical laboratory-scale bioconjugation experiments are significantly lower than doses associated with toxicity.[5]

  • Trans-cyclooctene (TCO): The TCO group is a strained alkene. While specific toxicity data is limited, it is a reactive chemical moiety. Standard laboratory precautions should be taken when handling TCO-containing compounds.

  • Carboxylic Acid: The terminal carboxylic acid is a common functional group with low hazardous potential in this context.

General Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust or contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Storage and Stability

Proper storage is critical to maintain the reactivity of this compound. The TCO group is susceptible to isomerization to its unreactive cis-cyclooctene (CCO) form.[2]

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationaleSource(s)
Storage Temperature -20°CTo minimize isomerization of the TCO group and degradation.[2]
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen)To prevent oxidation and reaction with atmospheric moisture.[1]
Handling of Vials Equilibrate to room temperature before openingTo prevent condensation of moisture inside the vial, which can lead to hydrolysis.[1]
Long-term Storage Not recommendedThe half-life of the TCO moiety is short, leading to a loss of reactivity over time.[2]
Stock Solutions Prepare fresh in anhydrous DMSO or DMF. Store unused portions at -20°C under inert gas.To ensure reagent reactivity and prevent degradation from repeated freeze-thaw cycles and exposure to air.[1]

Experimental Protocols and Applications

This compound is a versatile tool for conjugating molecules containing primary amines to molecules bearing a tetrazine group. The workflow typically involves two main stages: activation of the carboxylic acid and subsequent reaction with an amine, followed by the bioorthogonal TCO-tetrazine ligation.

Activation of the Carboxylic Acid and Amine Coupling

The carboxylic acid of this compound must be activated to react with primary amines. A common and efficient method is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester intermediate.[8][9]

Amine_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling TCO_PEG_Acid This compound EDC_NHS EDC / NHS TCO_PEG_Acid->EDC_NHS pH 4.5-7.2 Activated_Ester TCO-PEG24-NHS Ester (Reactive Intermediate) EDC_NHS->Activated_Ester Primary_Amine Primary Amine (e.g., Protein, Peptide) Activated_Ester->Primary_Amine pH 7-9 Conjugate TCO-PEG24-Amide Conjugate Primary_Amine->Conjugate

Caption: Workflow for the activation of this compound and coupling to a primary amine.

Detailed Protocol for Amine Coupling (Aqueous Method): [1]

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC and NHS in an appropriate activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).[1]

    • Dissolve the amine-containing molecule in a suitable coupling buffer (e.g., PBS, pH 7.4). Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete in the reaction.[1]

  • Activation:

    • In a reaction tube, combine the this compound stock solution with the activation buffer.

    • Add a molar excess of EDC, followed immediately by a molar excess of NHS (e.g., 2-fold molar excess of each relative to the PEG-acid).[8]

    • Incubate the mixture for 15-30 minutes at room temperature.[8]

  • Conjugation:

    • Add the activated TCO-PEG24-NHS ester solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the linker is a common starting point for optimization.[8]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]

  • Quenching and Purification:

    • Quench the reaction by adding a solution containing a primary amine, such as Tris or hydroxylamine, to consume any unreacted NHS esters.[1]

    • Purify the resulting TCO-functionalized conjugate using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or spin desalting columns, to remove excess reagents.[8]

TCO-Tetrazine Ligation

The TCO-functionalized molecule is now ready to react with a tetrazine-modified molecule. This reaction is extremely fast and selective, proceeding under mild, biocompatible conditions without the need for a catalyst.[10]

TCO_Tetrazine_Ligation TCO_Conjugate TCO-PEG24-Amide Conjugate Tetrazine_Molecule Tetrazine-labeled Molecule TCO_Conjugate->Tetrazine_Molecule IEDDA Click Reaction (Catalyst-free, pH 6-9) Final_Conjugate Final Bioconjugate (Stable Linkage) Tetrazine_Molecule->Final_Conjugate

Caption: Bioorthogonal TCO-tetrazine ligation reaction scheme.

General Protocol for TCO-Tetrazine Ligation: [11]

  • Prepare the TCO-functionalized molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Add the tetrazine-containing molecule to the solution. A slight molar excess (e.g., 1.05-1.5 equivalents) of the tetrazine reagent is often recommended.

  • Incubate the reaction at room temperature or 37°C. The reaction is typically complete within 30 minutes to 2 hours.[11]

  • If necessary, the final conjugate can be purified by size-exclusion chromatography to remove any unreacted components.

Disposal Guidelines

Expired or unused this compound and related chemical waste should be disposed of in accordance with local, state, and federal regulations.[12][13]

Disposal_Decision_Tree Start Expired/Unused This compound Check_MSDS Consult MSDS and Local Regulations Start->Check_MSDS Segregate Segregate as Chemical Waste Check_MSDS->Segregate Label Label Container Clearly (Name, Date, Hazard) Segregate->Label Contact_EHS Contact Institutional Environmental Health & Safety (EHS) Label->Contact_EHS Dispose Dispose via Approved Hazardous Waste Vendor Contact_EHS->Dispose

Caption: Decision tree for the proper disposal of this compound.

General Disposal Steps:

  • Segregation: Do not mix with general laboratory trash. Segregate as chemical waste.[12]

  • Labeling: Ensure the waste container is clearly labeled with the chemical name and any known hazards.[12]

  • Consult Regulations: Refer to your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

  • Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste management company.[12]

By adhering to these guidelines, researchers can safely and effectively utilize this compound in their experimental workflows, contributing to advancements in drug development and biomedical research.

References

Methodological & Application

Application Notes and Protocols for TCO-PEG24-acid Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with TCO-PEG24-acid. This methodology is a cornerstone of modern bioconjugation, enabling the site-specific attachment of a trans-cyclooctene (B1233481) (TCO) moiety to an antibody. The TCO group serves as a bioorthogonal handle for subsequent rapid and specific "click chemistry" ligation with a tetrazine-functionalized molecule of interest. This two-step strategy is widely employed in the development of antibody-drug conjugates (ADCs), in vivo imaging agents, and other targeted therapeutics and diagnostics.[1][2][3]

The labeling process is based on the well-established N-hydroxysuccinimide (NHS) ester chemistry.[4] The carboxylic acid of this compound is first activated to an NHS ester, which then readily reacts with primary amines, predominantly the ε-amino groups of lysine (B10760008) residues on the antibody, to form stable amide bonds.[4] The long polyethylene (B3416737) glycol (PEG) spacer (PEG24) enhances the solubility and bioavailability of the resulting conjugate while minimizing potential steric hindrance.[5]

Quantitative Data Summary

The efficiency of antibody labeling and the resulting degree of labeling (DOL) are influenced by several factors, including the molar ratio of the TCO-PEG-NHS ester to the antibody, the antibody concentration, pH, and reaction time. The following tables summarize key quantitative parameters from various studies to guide experimental design.

Table 1: Recommended Molar Excess of TCO-PEG-NHS Ester to Antibody

Molar Excess (TCO-linker:Antibody)Antibody TypeResulting Degree of Labeling (DOL) or OutcomeReference
5:1, 10:1, 15:1Monoclonal AntibodyIncreasing molar excess led to higher DOL, but ratios >5:1 showed reduced antigen binding activity.[1]
~1.2:1Single Domain AntibodyNot specified[6]
7.5:1Monoclonal Antibody (Trastuzumab)Sufficient for subsequent conjugation[3]
20:1General IgGTypically results in 4-6 linkers per antibody.[7]
30-35:1Monoclonal AntibodyStandard condition for TCO-modification.[2]
10:1, 30:1, 100:1Monoclonal AntibodyExplored for optimizing labeling.[8]

Table 2: General Reaction Conditions for NHS Ester-based Antibody Labeling

ParameterRecommended RangeNotesReference
pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis.[4]
Reaction Time 30 - 120 minutesLonger times may be required at lower temperatures.[4]
Temperature Room Temperature or 4°C4°C can be used for sensitive antibodies.[4]
Buffer Amine-free (e.g., PBS, Borate, Carbonate)Amine-containing buffers (e.g., Tris) will compete for the NHS ester.[4]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the labeling of an antibody with this compound.

Materials and Reagents
  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • Spectrophotometer

Protocol

Step 1: Antibody Preparation

  • If the antibody is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange into the Reaction Buffer.

  • Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.

Step 2: In-situ Activation of this compound to TCO-PEG24-NHS ester

Note: This step can be performed separately, or the TCO-PEG24-NHS ester can be purchased commercially. If using a commercial TCO-PEG24-NHS ester, proceed to Step 3.

  • Dissolve this compound, NHS, and EDC in anhydrous DMSO to prepare stock solutions (e.g., 100 mM).

  • In a microcentrifuge tube, combine this compound and NHS at a 1:1.2 molar ratio.

  • Add EDC at a 1:1.5 molar ratio (this compound:EDC).

  • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

Step 3: Antibody Labeling Reaction

  • Immediately before use, prepare a 10 mM stock solution of the TCO-PEG24-NHS ester in anhydrous DMSO.

  • Add a 5- to 20-fold molar excess of the TCO-PEG24-NHS ester solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing. Alternatively, the reaction can be performed for 2-4 hours at 4°C.

Step 4: Quenching the Reaction

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted TCO-PEG24-NHS ester.

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the TCO-labeled Antibody

  • Remove excess, unreacted TCO-PEG24-NHS ester and other small molecules using a desalting spin column according to the manufacturer's instructions. Size exclusion chromatography (SEC) can also be used for purification.[1][9]

  • The purified TCO-labeled antibody is now ready for the subsequent click chemistry reaction or can be stored at 4°C for short-term use or -80°C for long-term storage.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange & Concentration Adjustment) reaction Incubation (Antibody + TCO-PEG24-NHS Ester) antibody_prep->reaction tco_prep TCO-PEG24-NHS Ester Preparation (in DMSO) tco_prep->reaction quench Quenching (Addition of Tris Buffer) reaction->quench purification Purification (Desalting Column / SEC) quench->purification final_product TCO-labeled Antibody purification->final_product

Caption: Experimental workflow for this compound antibody labeling.

Signaling Pathway (Chemical Reaction)

G antibody Antibody-NH2 (Lysine Residue) labeled_antibody TCO-PEG24-Antibody (Stable Amide Bond) antibody->labeled_antibody + tco_nhs TCO-PEG24-NHS Ester tco_nhs->labeled_antibody tco_nhs->labeled_antibody pH 7.2-8.5 nhs NHS (Byproduct)

Caption: Chemical reaction of TCO-PEG24-NHS ester with an antibody.

References

Application Notes and Protocols for PROTAC Synthesis Using TCO-PEG24-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and characterization of Proteolysis Targeting Chimeras (PROTACs) utilizing the TCO-PEG24-acid linker. This versatile linker enables the modular construction of PROTACs through a highly efficient and bioorthogonal inverse-electron demand Diels-Alder (iEDDA) click reaction.

Introduction to this compound in PROTAC Synthesis

PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[1] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. The this compound linker is a bifunctional molecule featuring a trans-cyclooctene (B1233481) (TCO) group and a carboxylic acid.

The TCO group is a highly reactive dienophile that participates in rapid and specific iEDDA "click chemistry" with a tetrazine-functionalized component.[2] This reaction is bioorthogonal, meaning it proceeds efficiently under biological conditions without interfering with native cellular processes.[3] The carboxylic acid end of the linker allows for standard amide bond formation with an amine-functionalized E3 ligase ligand, such as pomalidomide. The long PEG24 chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[4]

Mechanism of Action

A PROTAC synthesized using the this compound linker functions by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase (e.g., Cereblon). This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_synthesis PROTAC Action cluster_degradation Ubiquitin-Proteasome System POI Target Protein (POI) PROTAC TCO-PEG24-PROTAC POI->PROTAC Binds Ternary Ternary Complex (POI-PROTAC-E3) E3 E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3 Binds Ub Ubiquitin Transfer Ternary->Ub Facilitates Ub_POI Poly-ubiquitinated POI Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Data Presentation

Table 1: Representative Synthesis Yields

StepReactantsProductTypical Yield (%)
1. Amide Coupling This compound, Amine-functionalized PomalidomidePomalidomide-PEG24-TCO70-85
2. iEDDA Click Reaction Pomalidomide-PEG24-TCO, Tetrazine-functionalized JQ1Final BRD4-targeting PROTAC85-95
Overall Yield This compound, Amine-Pomalidomide, Tetrazine-JQ1Final BRD4-targeting PROTAC60-80

Table 2: Representative Biological Activity Data for a BRD4-targeting PROTAC

ParameterValueDescription
DC50 5-50 nMConcentration for 50% degradation of the target protein.
Dmax >90%Maximum degradation of the target protein.
IC50 10-100 nMConcentration for 50% inhibition of cell proliferation.
Purity >98%Purity of the final compound as determined by HPLC.

Experimental Protocols

The synthesis of a PROTAC using this compound is a modular process. The following protocols outline the key steps for the synthesis of a hypothetical BRD4-targeting PROTAC.

Overall Synthetic Workflow

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Synthesis of E3 Ligase-Linker Conjugate cluster_step2 Step 2: Synthesis of Final PROTAC cluster_step3 Step 3: Purification and Characterization TCO_PEG_Acid This compound Amide_Coupling Amide Coupling (HATU, DIPEA, DMF) TCO_PEG_Acid->Amide_Coupling Amine_Pom Amine-functionalized Pomalidomide Amine_Pom->Amide_Coupling Pom_TCO Pomalidomide-PEG24-TCO Amide_Coupling->Pom_TCO iEDDA iEDDA Click Reaction (DMSO, rt) Pom_TCO->iEDDA Tetrazine_JQ1 Tetrazine-functionalized JQ1 Tetrazine_JQ1->iEDDA Final_PROTAC Final BRD4-targeting PROTAC iEDDA->Final_PROTAC Purification Purification (Preparative HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_Product Pure, Characterized PROTAC Characterization->Final_Product BRD4_Signaling_Pathway cluster_nucleus Cell Nucleus BRD4 BRD4 Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery Recruits BRD4_PROTAC BRD4-PROTAC BRD4->BRD4_PROTAC Targeted by Ac_Histones Acetylated Histones Ac_Histones->BRD4 Binds to cMyc_mRNA c-Myc mRNA Transcription_Machinery->cMyc_mRNA Promotes Transcription of DNA DNA cMyc_Gene c-Myc Gene cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Proliferation Cell Proliferation & Survival cMyc_Protein->Cell_Proliferation Drives Degradation BRD4 Degradation BRD4_PROTAC->Degradation Leads to Degradation->BRD4 Reduces Levels of

References

Application Notes and Protocols for TCO-PEG24-acid in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG24-acid is a valuable tool in the field of bioorthogonal chemistry, enabling the precise labeling and visualization of biomolecules in living systems. This molecule features a trans-cyclooctene (B1233481) (TCO) group, which participates in a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized probe. This "click chemistry" reaction is exceptionally fast, biocompatible, and proceeds without the need for toxic catalysts, making it ideal for live cell imaging applications.[1][2][3][4]

The this compound linker possesses a long polyethylene (B3416737) glycol (PEG) chain (24 units), which enhances its aqueous solubility and minimizes non-specific binding, thereby improving the signal-to-noise ratio in imaging experiments.[5] The terminal carboxylic acid allows for covalent conjugation to primary amines on target biomolecules, such as proteins and antibodies, via amide bond formation. These features make this compound a versatile reagent for a variety of live cell imaging applications, including tracking protein trafficking, visualizing antibody-drug conjugate (ADC) internalization, and studying receptor dynamics.[6][7]

Principle of TCO-Tetrazine Bioorthogonal Ligation

The core of this technology is the iEDDA reaction between the strained TCO ring and an electron-deficient tetrazine. This reaction is characterized by its exceptionally fast kinetics and high specificity, ensuring that the labeling occurs exclusively between the desired components even in the complex environment of a living cell.[8][9]

A key advantage of this system is the "pre-targeting" approach.[9][10] First, a biomolecule of interest is labeled with this compound. After this TCO-modified molecule has localized to its target within the cell and any unbound conjugate has been cleared, a tetrazine-conjugated fluorophore is introduced. The subsequent rapid click reaction provides a fluorescent signal specifically at the site of the target molecule.[10] Furthermore, many tetrazine-fluorophore conjugates exhibit a "turn-on" fluorescence upon reaction with TCO, where the fluorescence is quenched by the tetrazine and increases significantly after the reaction, further reducing background noise.[11][12]

Data Presentation

The following tables summarize key quantitative parameters for the use of this compound in live cell imaging, based on typical applications of TCO-tetrazine chemistry.

Table 1: Key Parameters for TCO-Tetrazine Bioorthogonal Ligation

ParameterValueNotes
Reaction TypeInverse-electron-demand Diels-Alder Cycloaddition (iEDDA)A type of "click chemistry".
Reactantstrans-cyclooctene (TCO) and TetrazineHighly specific reaction pair.
Second-Order Rate Constant (k₂)Up to 10⁶ M⁻¹s⁻¹Extremely fast reaction kinetics.[13]
Reaction ConditionsPhysiological (aqueous buffer, neutral pH, 37°C)Ideal for live cell applications.[1]
Catalyst RequirementNone (Copper-free)Minimizes cytotoxicity.[8]

Table 2: Recommended Concentration Ranges and Incubation Times for Live Cell Imaging

ParameterTypical RangeConsiderations
TCO-functionalized Antibody Concentration1-10 µg/mLDependent on antibody affinity and target expression.[6][14]
TCO-modified Sugar for Metabolic Labeling25-50 µMFor labeling of cell surface glycans.[9]
Tetrazine-Fluorophore Concentration1-5 µMLower concentrations are often sufficient due to fast kinetics.[10][15]
Antibody Incubation Time (Pre-targeting)30-60 minutesTo allow for binding to the cellular target.[10]
Tetrazine-Fluorophore Incubation Time5-60 minutesShorter times are often possible due to the rapid reaction rate.[16]

Table 3: Cytotoxicity Data

CompoundCell LineIC₅₀ ValueNotes
TCO-Doxorubicin ConjugateA549 cells4.76 µMThe caged prodrug shows significantly lower toxicity than free doxorubicin (B1662922) (0.278 µM).[17]
TCO-Doxorubicin Conjugate (after activation with tetrazine)A549 cells0.548 µMDemonstrates the release of the cytotoxic payload upon click reaction.[17]
PEGylated Curcumin Derivatives5637 cells0.1 - 10 µMShows that PEGylated compounds can have varying cytotoxic effects.[18]
PEG OligomersHeLa, L929 cellsGenerally lowPEG itself is considered largely non-toxic, though toxicity can be molecular weight dependent.[16]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines (e.g., lysine (B10760008) residues) on an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation: Exchange the antibody into an amine-free buffer like PBS at a concentration of 1-5 mg/mL.[10]

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO to form the TCO-PEG24-NHS ester.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the freshly prepared TCO-PEG24-NHS ester solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

    • Remove excess, unreacted TCO-PEG24-NHS ester using a desalting column equilibrated with an appropriate storage buffer for the antibody (e.g., PBS).

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the TCO group (if it has a distinct absorbance) or by using mass spectrometry.[11]

Protocol 2: Live Cell Imaging of Antibody Internalization

This protocol provides a general workflow for visualizing the internalization of a TCO-conjugated antibody targeting a cell surface receptor.

Materials:

  • Live cells expressing the target receptor

  • TCO-conjugated antibody (from Protocol 1)

  • Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5)

  • Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)

  • Fluorescence microscope with a live-cell imaging chamber (37°C, 5% CO₂)

Procedure:

  • Cell Preparation: Culture cells on glass-bottom dishes or chamber slides to the desired confluency.

  • Pre-targeting with TCO-Antibody:

    • Dilute the TCO-conjugated antibody in pre-warmed live cell imaging buffer to a final concentration of 1-10 µg/mL.[6]

    • Add the antibody solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator to allow for binding to the cell surface receptor.[10]

  • Washing: Gently wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound antibody.[10]

  • Labeling with Tetrazine-Fluorophore:

    • Prepare the tetrazine-fluorophore staining solution in imaging medium at a final concentration of 1-5 µM.[10]

    • Add the staining solution to the cells.

  • Image Acquisition:

    • Immediately begin imaging the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore.

    • Acquire images at different time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the internalization of the antibody-receptor complex.[6]

Controls for Imaging:

  • No TCO control: Treat cells with the tetrazine-fluorophore only to assess non-specific binding.

  • No tetrazine control: Image cells treated only with the TCO-conjugated antibody to determine background fluorescence.

  • Unlabeled cells: Image untreated cells to assess autofluorescence.

Visualizations

Experimental Workflow for Live Cell Imaging

G cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging prep_cells 1. Prepare Live Cells pretarget 3. Pre-target cells with TCO-Antibody prep_cells->pretarget prep_ab 2. Conjugate Antibody with This compound prep_ab->pretarget wash1 4. Wash unbound Antibody pretarget->wash1 add_tz 5. Add Tetrazine-Fluorophore wash1->add_tz image 6. Live Cell Imaging add_tz->image

Caption: Workflow for pre-targeted live cell imaging using this compound.

Signaling Pathway: HER2 Receptor Internalization and Trafficking

This compound can be conjugated to antibodies targeting receptors like HER2 to study their trafficking upon antibody binding. The following diagram illustrates the potential pathways of a TCO-labeled anti-HER2 antibody.

G Ab_TCO Anti-HER2 Ab-TCO-PEG24 Binding Binding Ab_TCO->Binding HER2_receptor HER2 Receptor HER2_receptor->Binding Plasma_membrane Plasma Membrane Endocytosis Clathrin-mediated Endocytosis Binding->Endocytosis Internalization Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Binding->Signaling Early_endosome Early Endosome Endocytosis->Early_endosome Recycling_endosome Recycling Endosome Early_endosome->Recycling_endosome Late_endosome Late Endosome Early_endosome->Late_endosome Sorting Recycling Recycling Recycling_endosome->Recycling Lysosome Lysosome Late_endosome->Lysosome Degradation Degradation Lysosome->Degradation Recycling->HER2_receptor

Caption: Visualization of HER2 receptor trafficking upon binding of a TCO-labeled antibody.

Logical Relationship: Pre-targeting Strategy

G TCO_conjugate TCO-PEG24-Biomolecule (e.g., Antibody) Target Cellular Target (e.g., Receptor) TCO_conjugate->Target Step 1: Binding & Clearance of Unbound Labeled_complex Fluorescently Labeled Target Complex Target->Labeled_complex Step 2: Bioorthogonal Click Reaction Tz_probe Tetrazine-Fluorophore Tz_probe->Labeled_complex Imaging Fluorescence Imaging Labeled_complex->Imaging

Caption: The two-step pre-targeting strategy for live cell imaging.

References

Application Notes and Protocols for Surface Functionalization with TCO-PEG24-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing TCO-PEG24-acid for the functionalization of surfaces and the subsequent immobilization of biomolecules. This technology is pivotal for a range of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced proteomics platforms.

Introduction to this compound Chemistry

This compound is a versatile chemical linker that features two key functional groups: a trans-cyclooctene (B1233481) (TCO) group and a carboxylic acid. The TCO moiety is highly reactive towards tetrazine-functionalized molecules through an inverse-electron-demand Diels-Alder (IEDDA) reaction. This "click chemistry" reaction is known for its exceptionally fast kinetics and high specificity, proceeding rapidly in aqueous environments without the need for a catalyst.[1][2] The carboxylic acid group allows for the covalent attachment of the linker to amine-functionalized surfaces or molecules via standard amidation chemistries, typically involving activation with EDC and NHS.[3][4]

The inclusion of a 24-unit polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility of the linker and reduces non-specific binding of biomolecules to the functionalized surface. This makes this compound an ideal reagent for creating well-defined, bio-inert surfaces for specific biomolecule capture.

Key Advantages of this compound in Surface Functionalization

  • High Reactivity and Specificity: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions, ensuring efficient immobilization even at low concentrations of reactants.[5]

  • Biocompatibility: The reaction is catalyst-free and proceeds under mild, physiological conditions (pH 6-9, room temperature), preserving the biological integrity of sensitive biomolecules.

  • Enhanced Solubility and Reduced Non-specific Binding: The hydrophilic PEG spacer improves solubility in aqueous buffers and minimizes unwanted interactions with the surface.

  • Versatility: The carboxylic acid handle allows for attachment to a wide range of amine-containing surfaces and molecules.

Quantitative Data Summary

The following tables summarize key quantitative data related to the chemistries involved in surface functionalization with this compound.

Table 1: Kinetic Parameters of the TCO-Tetrazine Ligation

ReactantsSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reaction ConditionsReference(s)
General TCO-Tetrazine1 - 1 x 10⁶General range
TCO-Tetrazine> 800General
Hydrogen-substituted tetrazines with TCOup to 30,000
Dipyridal tetrazine and TCO2000 (±400)
TCO with highly reactive tetrazine scaffolds> 50,000DPBS, 37 °C

Table 2: Typical Reaction Conditions for EDC/NHS Activation and TCO-Tetrazine Ligation

ParameterEDC/NHS Activation of Carboxylic AcidTCO-Tetrazine LigationReference(s)
pH 4.5 - 7.2 (optimal 5-6)6 - 9
Temperature Room TemperatureRoom Temperature (or 4°C, 37°C)
Duration 15 - 60 minutes30 - 120 minutes
Typical Molar Excess 10-fold molar excess of EDC to carboxylate1.05 to 1.5-fold molar excess of tetrazine to TCO

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid moiety of this compound to form a more reactive NHS ester, which can then react with primary amines on a surface.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction tubes

Procedure:

  • Prepare this compound solution: Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 10 mg/mL).

  • Prepare EDC and NHS/Sulfo-NHS solutions: Immediately before use, prepare solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A typical concentration is 10 mg/mL. EDC is susceptible to hydrolysis, so fresh solutions are critical.

  • Activation Reaction: a. In a reaction tube, add the this compound solution. b. Add the EDC solution to the reaction tube. A 10-fold molar excess of EDC over this compound is recommended. c. Add the NHS (or Sulfo-NHS) solution. A common molar ratio is a 2 to 5-fold molar excess of NHS over this compound. d. Mix the components well and incubate for 15-60 minutes at room temperature.

  • Use Immediately: The resulting NHS-activated TCO-PEG24-PEG is semi-stable and should be used immediately for surface functionalization.

Protocol 2: Functionalization of Amine-Coated Surfaces

This protocol details the immobilization of the activated this compound onto a surface presenting primary amine groups.

Materials:

  • NHS-activated this compound (from Protocol 1)

  • Amine-functionalized substrate (e.g., glass slide, microarray plate, nanoparticles)

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Ethanolamine or 100 mM Glycine, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Surface Preparation: Wash the amine-functionalized substrate with Coupling Buffer to remove any preservatives or contaminants.

  • Immobilization Reaction: a. Add the freshly prepared NHS-activated this compound solution to the amine-functionalized surface. b. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: After incubation, add the Quenching Solution to the surface and incubate for 30 minutes at room temperature. This step blocks any unreacted NHS-ester sites.

  • Washing: Wash the surface thoroughly with Washing Buffer to remove unreacted reagents and byproducts.

  • Drying and Storage: Dry the TCO-functionalized surface under a stream of nitrogen and store in a desiccated environment, protected from light.

Protocol 3: Immobilization of Tetrazine-Modified Biomolecules

This protocol describes the final step of capturing a tetrazine-labeled biomolecule onto the TCO-functionalized surface.

Materials:

  • TCO-functionalized surface (from Protocol 2)

  • Tetrazine-modified biomolecule (e.g., protein, antibody, oligonucleotide)

  • Reaction Buffer: PBS, pH 7.4

  • Washing Buffer: PBST

Procedure:

  • Prepare Biomolecule Solution: Dissolve the tetrazine-modified biomolecule in Reaction Buffer to the desired concentration.

  • Immobilization: a. Apply the biomolecule solution to the TCO-functionalized surface. b. Incubate for 30-120 minutes at room temperature. The reaction is typically rapid. A slight molar excess of the tetrazine-modified biomolecule relative to the surface-bound TCO can be beneficial.

  • Washing: Wash the surface extensively with Washing Buffer to remove any unbound biomolecules.

  • Storage: Store the functionalized surface in an appropriate buffer, typically at 4°C, until use.

Visualizations

G cluster_activation Protocol 1: Activation of this compound cluster_functionalization Protocol 2: Surface Functionalization cluster_immobilization Protocol 3: Biomolecule Immobilization TCO_PEG24_Acid This compound Activated_TCO NHS-activated this compound TCO_PEG24_Acid->Activated_TCO 15-60 min, RT EDC_NHS EDC + NHS/Sulfo-NHS in Activation Buffer (pH 5-6) EDC_NHS->Activated_TCO Amine_Surface Amine-functionalized Surface Activated_TCO->Amine_Surface TCO_Surface TCO-functionalized Surface Amine_Surface->TCO_Surface 2h RT or overnight 4°C in Coupling Buffer (pH 7.2-7.5) Quenching Quenching (Ethanolamine or Glycine) TCO_Surface->Quenching Washing_1 Washing Quenching->Washing_1 Functionalized_Surface Immobilized Biomolecule on Surface Washing_1->Functionalized_Surface Tetrazine_Biomolecule Tetrazine-modified Biomolecule Tetrazine_Biomolecule->Functionalized_Surface 30-120 min, RT in Reaction Buffer (pH 7.4) Washing_2 Washing

Caption: Experimental workflow for surface functionalization.

G cluster_0 Step 1: Amine Coupling cluster_1 Step 2: TCO-Tetrazine Ligation Surface Surface-NH2 TCO_Surface Surface-NH-CO-PEG24-TCO Surface->TCO_Surface TCO_Acid HOOC-PEG24-TCO EDC_NHS EDC, NHS TCO_Acid->EDC_NHS EDC_NHS->TCO_Surface Final_Product Surface-NH-CO-PEG24-[Conjugate]-Biomolecule TCO_Surface->Final_Product Tetrazine_Biomolecule Tetrazine-Biomolecule Tetrazine_Biomolecule->Final_Product

Caption: Reaction scheme for surface functionalization.

References

Application Notes and Protocols for TCO-PEG24-acid in Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TCO-PEG24-acid is a versatile reagent for the modification of proteins, enabling their use in a wide range of applications, from drug delivery and diagnostics to advanced cell therapies. This molecule features a terminal carboxylic acid for covalent attachment to primary amines on proteins and a trans-cyclooctene (B1233481) (TCO) group for bioorthogonal "click" chemistry reactions with tetrazine-functionalized molecules. The inclusion of a 24-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.

This document provides detailed protocols for the modification of proteins with this compound and their subsequent use in bioorthogonal ligation reactions.

Key Applications

  • Antibody-Drug Conjugates (ADCs): Site-specific or lysine-based conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.

  • PROTACs (Proteolysis Targeting Chimeras): Synthesis of molecules that recruit E3 ubiquitin ligases to a target protein, leading to its degradation.[1]

  • Pre-targeted Imaging and Radiotherapy: A two-step approach where a TCO-modified antibody is first administered and allowed to accumulate at the target site, followed by a smaller, fast-clearing tetrazine-labeled imaging agent or radiopharmaceutical.[2][3][4][5]

  • Cellular Imaging and Tracking: Labeling of cell surface proteins for in vitro and in vivo visualization.

  • Bioconjugation and Surface Modification: Immobilization of proteins on surfaces or conjugation to other biomolecules.[5]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight1298.6 g/mol [5]
FormulaC60H115NO28[5]
Purity>95%[5]
SolubilityWater, DMF, DMSO[5]
Storage-20°C, desiccated[5][6]
Table 2: Representative Reaction Parameters for Protein Modification
ParameterTypical Range/ValueNotes
This compound Activation
EDC:this compound Molar Ratio2-5 fold excessEDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used to activate the carboxylic acid.
NHS:this compound Molar Ratio1.2-2 fold excessNHS (N-hydroxysuccinimide) or its water-soluble analog, Sulfo-NHS, is used to create a more stable amine-reactive intermediate.[7][8]
Activation Buffer0.1 M MES, pH 5.5-6.0MES (2-(N-morpholino)ethanesulfonic acid) is a non-amine, non-carboxylate buffer suitable for EDC/NHS chemistry.[7][8]
Activation Time15-30 minutesAt room temperature.
Protein Conjugation
Activated TCO-Linker:Protein Ratio1.5-10 fold molar excessThis ratio should be optimized to achieve the desired degree of labeling while preserving protein function.[8]
Conjugation BufferPBS, pH 7.4-8.5Phosphate-buffered saline is a common choice. The pH is raised to facilitate the reaction with primary amines (lysine residues and N-terminus).[6][7]
Reaction Time2 hours at room temperature or overnight at 4°C
Tetrazine Ligation
TCO-Protein:Tetrazine-Molecule Ratio1:1.5 to 1:5 molar ratioAn excess of the tetrazine-labeled molecule is often used to ensure complete reaction with the TCO-modified protein.
Reaction BufferPBS, pH 6.0-9.0The reaction is efficient over a broad pH range.
Reaction Time30 minutes to 2 hoursThe reaction is very fast, with second-order rate constants that can exceed 100,000 M⁻¹s⁻¹.[1] The reaction progress can often be visually monitored by the disappearance of the characteristic color of the tetrazine.

Experimental Protocols

Protocol 1: Modification of an Antibody with this compound

This protocol describes the conjugation of this compound to primary amines (e.g., lysine (B10760008) residues) on an antibody using EDC/NHS chemistry.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Conjugation Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMF or DMSO

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Conjugation Buffer to a concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Allow this compound, EDC, and NHS to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired amount of this compound stock solution with the Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.

    • Vortex briefly to mix and incubate for 15-30 minutes at room temperature.[8]

  • Conjugation to the Antibody:

    • Add the activated this compound solution to the antibody solution. A 1.5 to 10-fold molar excess of the activated linker to the antibody is a good starting point, but this should be optimized.[8]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.[8]

  • Purification of the TCO-modified Antibody:

    • Remove excess reagents and byproducts using a desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Analyze the purified conjugate by SDS-PAGE to confirm conjugation.

    • Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry by comparing the molecular weight of the modified antibody to the unmodified antibody.[1]

Protocol 2: Bioorthogonal Ligation of a TCO-modified Protein with a Tetrazine-labeled Molecule

This protocol describes the "click" reaction between a TCO-modified protein and a tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug, or a small molecule probe).

Materials:

  • TCO-modified protein (from Protocol 1)

  • Tetrazine-functionalized molecule of interest

  • Reaction Buffer: PBS, pH 7.4

  • Compatible solvent for the tetrazine-labeled molecule (e.g., DMSO, water)

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-modified protein in the Reaction Buffer.

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent to prepare a stock solution.

  • Ligation Reaction:

    • Add the tetrazine-functionalized molecule to the TCO-modified protein solution. A molar excess of 1.5 to 5-fold of the tetrazine molecule is recommended.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (if necessary):

    • If the tetrazine-labeled molecule is small, excess reagent can be removed using a desalting column or dialysis.

  • Analysis:

    • The final conjugate can be analyzed by methods appropriate for the attached molecule (e.g., fluorescence spectroscopy for a fluorescent dye, LC-MS for a drug conjugate).

Visualizations

Experimental Workflow for Protein Modification with this compound

experimental_workflow cluster_activation Activation of this compound cluster_conjugation Conjugation to Protein TCO_acid This compound EDC_NHS EDC / NHS in Activation Buffer (MES, pH 5.5-6.0) TCO_acid->EDC_NHS 15-30 min RT Activated_TCO Activated TCO-NHS Ester EDC_NHS->Activated_TCO Reaction Conjugation Reaction Activated_TCO->Reaction Protein Protein (e.g., Antibody) in Conjugation Buffer (PBS, pH 7.4) Protein->Reaction Quench Quench Reaction (Tris or Glycine) Reaction->Quench 2h RT or O/N 4°C Purify Purification (Desalting Column) Quench->Purify TCO_Protein TCO-modified Protein Purify->TCO_Protein pretargeting_workflow cluster_step1 Step 1: Antibody Administration cluster_step2 Step 2: Tetrazine-Drug Administration TCO_Ab TCO-modified Antibody (e.g., anti-tumor) Tumor_Cell Tumor Cell TCO_Ab->Tumor_Cell Targets tumor antigen and accumulates Click_Reaction Bioorthogonal Click Reaction (IEDDA) Tumor_Cell->Click_Reaction TCO is localized at tumor Tz_Drug Tetrazine-labeled Drug or Imaging Agent Tz_Drug->Click_Reaction Rapid systemic clearance Drug_Delivery Localized Drug Delivery or Imaging Signal Click_Reaction->Drug_Delivery logical_relationship TCO_Protein TCO-modified Protein Conjugate Stable Conjugate TCO_Protein->Conjugate Tz_Molecule Tetrazine-labeled Molecule Tz_Molecule->Conjugate Inverse Electron-Demand Diels-Alder Reaction N2 N₂ Gas (byproduct) Conjugate->N2 releases

References

Application Notes and Protocols for Bioconjugation of Peptides with TCO-PEG24-acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the bioconjugation of peptides with TCO-PEG24-acid. This bifunctional linker allows for the covalent attachment of a trans-cyclooctene (B1233481) (TCO) moiety to primary amine groups on a peptide via a hydrophilic 24-unit polyethylene (B3416737) glycol (PEG) spacer. The incorporated TCO group can then be used for rapid and specific bioorthogonal ligation with a tetrazine-labeled molecule, a reaction known for its exceptional kinetics and biocompatibility. This two-step strategy is highly valuable for a range of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, in vivo imaging agents, and tools for studying cellular signaling.

The carboxylic acid group of this compound can be activated using standard carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester. This activated linker then readily reacts with primary amines (e.g., the N-terminus or the side chain of lysine (B10760008) residues) on the peptide to form a stable amide bond.

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of reactants, pH, temperature, and reaction time. The following table summarizes representative quantitative data for the bioconjugation of peptides with activated PEG linkers, including those with TCO moieties. It is important to note that optimal conditions should be determined empirically for each specific peptide.

ParameterTypical RangeReported Yield/EfficiencyReference
Molar Ratio (this compound:Peptide) 1.5:1 to 10:1>80% conjugation efficiency with a 5-fold excess of activated linker.[1]
Molar Ratio (EDC:this compound) 1.2:1 to 2:1High activation efficiency is typically achieved with a slight excess of EDC.[2]
Molar Ratio (NHS:this compound) 1.2:1 to 2:1A slight excess of NHS is used to stabilize the active ester.[2]
Activation pH 4.5 - 6.0Optimal for EDC/NHS activation of carboxylic acids.[2]
Conjugation pH 7.0 - 8.5Optimal for the reaction of NHS esters with primary amines.[2]
Reaction Time (Activation) 15 - 60 minutesSufficient time for the formation of the NHS ester.
Reaction Time (Conjugation) 2 - 24 hoursReaction time is dependent on the peptide and reactant concentrations.
Reaction Temperature Room Temperature (20-25°C)Mild conditions are generally sufficient and help maintain peptide integrity.
Purification Yield (RP-HPLC) 30% - 95%Yield is dependent on the complexity of the reaction mixture and the purification method.

Experimental Protocols

Materials
  • Peptide with at least one primary amine group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Protocol for this compound Conjugation to a Peptide

This protocol describes a two-step procedure involving the activation of the carboxylic acid on this compound followed by conjugation to the peptide.

Step 1: Activation of this compound with EDC/NHS

  • Dissolve this compound: Weigh out the desired amount of this compound and dissolve it in anhydrous DMF or DMSO to a final concentration of 10-100 mM.

  • Prepare Activation Buffer: Prepare 0.1 M MES buffer and adjust the pH to 5.5.

  • Activation Reaction:

    • In a microcentrifuge tube, add the dissolved this compound.

    • Add Activation Buffer to the desired volume.

    • Add a 1.5-fold molar excess of NHS (or Sulfo-NHS) and mix thoroughly.

    • Add a 1.5-fold molar excess of EDC and mix thoroughly.

    • Incubate the reaction mixture at room temperature for 30-60 minutes.

Step 2: Conjugation of Activated TCO-PEG24-NHS to the Peptide

  • Dissolve Peptide: Dissolve the peptide in Conjugation Buffer (0.1 M PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the activated TCO-PEG24-NHS solution from Step 1 to the peptide solution. A molar excess of the activated linker (e.g., 5-fold) is recommended to drive the reaction to completion.

    • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C with gentle mixing.

  • Quench Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

Purification of the TCO-PEGylated Peptide by RP-HPLC
  • Sample Preparation: Acidify the quenched reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Centrifuge to remove any precipitate.

  • HPLC Conditions:

    • Column: C18 reverse-phase column suitable for peptide separations.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide and the conjugate.

    • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major product peak.

  • Analysis and Lyophilization: Analyze the collected fractions by mass spectrometry to confirm the identity of the TCO-PEGylated peptide. Pool the pure fractions and lyophilize to obtain the final product.

Characterization of the TCO-PEGylated Peptide
  • Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF MS to determine the molecular weight of the conjugate. The expected mass will be the mass of the peptide plus the mass of the TCO-PEG24 moiety (approximately 1280 Da) minus the mass of water (18 Da).

  • HPLC: Analytical RP-HPLC can be used to assess the purity of the final product.

  • NMR Spectroscopy: For detailed structural confirmation, 1H NMR can be employed.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the bioconjugation of a peptide with this compound, followed by purification and characterization.

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis TCO_PEG_Acid This compound Activated_TCO TCO-PEG24-NHS (Active Ester) TCO_PEG_Acid->Activated_TCO 30-60 min RT EDC_NHS EDC / NHS in MES Buffer (pH 5.5) EDC_NHS->Activated_TCO Conjugate TCO-PEG24-Peptide Activated_TCO->Conjugate 2-24 h RT Peptide Peptide-NH2 in PBS (pH 7.4) Peptide->Conjugate RP_HPLC RP-HPLC Conjugate->RP_HPLC Quench then Purify Pure_Conjugate Pure TCO-PEG24-Peptide RP_HPLC->Pure_Conjugate Mass_Spec Mass Spectrometry Pure_Conjugate->Mass_Spec Characterize

Caption: Workflow for this compound and peptide conjugation.

Signaling Pathway Modulation

TCO-conjugated peptides can be used to control cellular signaling pathways with high spatiotemporal resolution. For example, a bioactive peptide can be "caged" with a TCO-containing protecting group, rendering it inactive. The activity can then be restored at a specific time and location by adding a tetrazine, which triggers the release of the active peptide. The diagram below illustrates the concept of using a TCO-caged ligand to control the Toll-like Receptor 2 (TLR2) signaling pathway.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling TCO_Ligand TCO-caged TLR2 Ligand (Inactive) Active_Ligand Active TLR2 Ligand TCO_Ligand->Active_Ligand Click-to-Release TLR2 TLR2 Receptor TCO_Ligand->TLR2 No Binding Tetrazine Tetrazine Tetrazine->Active_Ligand Active_Ligand->TLR2 Binds and Activates MyD88 MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines

Caption: Control of TLR2 signaling using a TCO-caged ligand.

Applications

The bioconjugation of peptides with this compound opens up a wide range of applications in research and drug development:

  • Pre-targeted In Vivo Imaging: A TCO-modified peptide that targets a specific tissue or cell type can be administered, followed by a tetrazine-labeled imaging agent (e.g., a fluorescent dye or a PET tracer). This approach enhances the signal-to-background ratio by allowing the unbound peptide to clear before the imaging agent is introduced.

  • Antibody-Drug Conjugates (ADCs): TCO-modified peptides can be used as linkers to attach cytotoxic drugs to antibodies, creating highly targeted cancer therapies.

  • Targeted Drug Delivery: Peptides with high affinity for specific receptors can be conjugated with this compound and subsequently linked to drug-loaded nanoparticles or liposomes for targeted delivery.

  • Probing Protein-Protein Interactions: TCO-modified peptides can be used as probes to study protein-protein interactions in living cells using bioorthogonal labeling techniques.

  • Modulation of Cellular Signaling: As illustrated in the diagram above, TCO-caged peptides can be used to control cellular signaling pathways with high precision, enabling detailed studies of complex biological processes.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Inefficient activation of this compound.Ensure the use of fresh EDC and anhydrous solvents. Optimize the molar ratio of EDC/NHS to the linker.
Low reactivity of the peptide's primary amines.Increase the pH of the conjugation buffer to 8.0-8.5. Increase the molar excess of the activated linker.
Hydrolysis of the NHS ester.Use the activated NHS ester immediately after preparation.
Peptide Precipitation Low solubility of the peptide or conjugate.Perform the conjugation in a buffer containing a mild solubilizing agent (e.g., a low percentage of organic solvent).
Multiple Conjugation Products The peptide has multiple primary amines (N-terminus and Lysine residues).If site-specific conjugation is required, use a peptide with a single primary amine or protect other amines.
Difficulty in Purification Similar retention times of the peptide and the conjugate.Optimize the HPLC gradient to improve separation. Consider using a different purification method, such as ion-exchange or size-exclusion chromatography.

References

Application Notes and Protocols for the Development of Antibody-Drug Conjugates Using TCO-PEG24-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. TCO-PEG24-acid is a hydrophilic linker that utilizes the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) group and a tetrazine-modified antibody. The inclusion of a 24-unit polyethylene (B3416737) glycol (PEG) chain enhances aqueous solubility, reduces aggregation, and can improve the overall pharmacokinetic properties of the resulting ADC.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for the development of ADCs using the this compound linker.

The TCO-Tetrazine Ligation Chemistry

The conjugation of a TCO-containing linker-payload to a tetrazine-modified antibody is based on the IEDDA cycloaddition reaction. This "click chemistry" is exceptionally fast and highly specific, proceeding rapidly under biocompatible conditions without the need for a catalyst.[4][5] The reaction between the TCO and tetrazine forms a stable covalent bond, yielding the final ADC.

Advantages of a PEG24 Linker in ADCs

The incorporation of a PEGylated linker, such as this compound, offers several advantages in ADC development:

  • Improved Hydrophilicity: The PEG chain increases the overall hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads.

  • Enhanced Pharmacokinetics: PEGylation can prolong the circulation half-life of the ADC by creating a hydration shell, which reduces non-specific clearance.

  • Increased Drug Loading: The solubilizing effect of the PEG linker can enable higher drug-to-antibody ratios (DARs) without compromising the stability of the ADC.

  • Reduced Immunogenicity: PEG linkers can shield the payload from the immune system, potentially reducing the immunogenicity of the ADC.

Data Presentation: The Impact of PEGylated Linkers on ADC Properties

The following tables summarize representative quantitative data on the impact of PEGylated linkers on key ADC characteristics. It is important to note that the specific values will vary depending on the antibody, payload, and experimental conditions.

Table 1: Effect of PEG Linker Length on ADC In Vitro Cytotoxicity

LinkerTarget Cell LineIC50 (nM)Fold Change in Cytotoxicity vs. No PEGReference
No PEGNCI-N87~0.11
PEG4kNCI-N87~0.454.5
PEG10kNCI-N87~2.222

Note: This data is for an affibody-drug conjugate and illustrates the trend of decreasing in vitro cytotoxicity with increasing PEG chain length.

Table 2: Effect of PEG Linker Length on ADC Pharmacokinetics

LinkerHalf-life (h)Clearance (mL/h/kg)Reference
No PEG10.30.82
PEG216.50.49
PEG429.30.28
PEG858.60.14
PEG1262.10.13
PEG2464.50.12

Note: This data is for an IgG-based ADC and demonstrates the trend of improved pharmacokinetic parameters with increasing PEG chain length.

Experimental Protocols

The development of an ADC using this compound involves three main stages:

  • Preparation of the Tetrazine-Modified Antibody.

  • Conjugation of the Cytotoxic Payload to the this compound Linker.

  • Final ADC Conjugation and Characterization.

A visual representation of the experimental workflow is provided below.

ADC_Workflow cluster_0 Stage 1: Antibody Modification cluster_1 Stage 2: Linker-Payload Synthesis cluster_2 Stage 3: ADC Conjugation & Purification mAb Monoclonal Antibody (mAb) mAb_tz Tetrazine-Modified mAb (mAb-Tz) mAb->mAb_tz NHS Ester Reaction tz_nhs Tetrazine-NHS Ester tz_nhs->mAb_tz adc Antibody-Drug Conjugate (ADC) mAb_tz->adc IEDDA Click Reaction tco_peg This compound linker_payload TCO-PEG24-Payload tco_peg->linker_payload Amide Coupling payload Cytotoxic Payload payload->linker_payload linker_payload->adc purified_adc Purified ADC adc->purified_adc SEC Purification

Caption: Experimental workflow for ADC generation using this compound.

Protocol 1: Preparation of Tetrazine-Modified Antibody

This protocol describes the modification of a monoclonal antibody with a tetrazine moiety using an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5) or Bicarbonate Buffer (0.1 M, pH 8.3-8.5)

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the antibody into the Reaction Buffer using a desalting column to remove any primary amine-containing buffer components (e.g., Tris).

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Tetrazine-NHS Stock Solution:

    • Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Modification Reaction:

    • Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Purification:

    • Remove excess, unreacted tetrazine reagent by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Characterization:

    • Determine the concentration of the purified tetrazine-modified antibody (mAb-Tz) using a spectrophotometer at 280 nm.

    • The degree of labeling (DOL) can be determined using UV-Vis spectroscopy or mass spectrometry.

    • Store the mAb-Tz at 4°C.

Protocol 2: Conjugation of Cytotoxic Payload to this compound

This protocol outlines the attachment of a cytotoxic payload with a primary or secondary amine to the carboxylic acid of the this compound linker via amide bond formation.

Materials:

  • This compound

  • Cytotoxic Payload with an amine functional group

  • Amide coupling reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Reaction Buffer: Anhydrous DMF or DMSO

  • Purification System: Reverse-phase HPLC

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and Sulfo-NHS in anhydrous DMF. A 1.5 to 2-fold molar excess of EDC and Sulfo-NHS over the this compound is recommended.

    • Stir the reaction mixture at room temperature for 15-30 minutes to generate the activated NHS ester.

  • Payload Conjugation:

    • In a separate flask, dissolve the cytotoxic payload in anhydrous DMF.

    • Add the activated this compound solution dropwise to the payload solution.

    • Stir the mixture at room temperature overnight, protected from light.

  • Purification:

    • Purify the resulting TCO-PEG24-Payload conjugate using reverse-phase HPLC to obtain a product of high purity.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

    • Lyophilize the pure fractions and store at -20°C under desiccated conditions.

Protocol 3: ADC Conjugation via IEDDA Click Chemistry and Characterization

This protocol details the final conjugation of the TCO-PEG24-Payload to the tetrazine-modified antibody.

Materials:

  • Tetrazine-modified antibody (mAb-Tz) from Protocol 1

  • TCO-PEG24-Payload from Protocol 2

  • Conjugation Buffer: PBS, pH 7.4

  • Purification System: Size Exclusion Chromatography (SEC)

Procedure:

  • Stock Solution:

    • Prepare a 10 mM stock solution of the TCO-PEG24-Payload in DMSO.

  • Conjugation Reaction:

    • Add a 1.5 to 3.0 molar excess of the TCO-PEG24-Payload stock solution to the mAb-Tz solution.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing. The reaction can be monitored by the disappearance of the tetrazine's color.

  • Purification:

    • Purify the resulting ADC from unreacted linker-payload by SEC.

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and the specific wavelength for the payload. Alternatively, hydrophobic interaction chromatography (HIC) or mass spectrometry can be used for a more detailed analysis of the DAR distribution.

    • Purity and Aggregation: Assess the purity and the level of aggregation of the ADC by SEC.

    • Identity and Integrity: Confirm the identity and integrity of the ADC by mass spectrometry.

Signaling Pathway and Mechanism of Action

ADC_MoA cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment adc_circ ADC in Circulation binding ADC Binds to Antigen adc_circ->binding antigen Tumor Antigen antigen->binding internalization Internalization (Endocytosis) binding->internalization lysosome Lysosome internalization->lysosome release Payload Release lysosome->release payload_action Payload Induces Cell Death release->payload_action

Caption: Mechanism of action for a typical antibody-drug conjugate.

The ADC, once administered, circulates in the bloodstream. The monoclonal antibody component of the ADC specifically targets and binds to antigens overexpressed on the surface of tumor cells. Following binding, the ADC-antigen complex is internalized by the cell through endocytosis. Inside the cell, the complex is trafficked to the lysosome, where the linker is cleaved (if cleavable) and the cytotoxic payload is released. The released payload then exerts its cell-killing effect, for example, by damaging DNA or disrupting microtubule dynamics, leading to apoptosis of the cancer cell.

In Vitro and In Vivo Characterization

A thorough evaluation is essential to determine the efficacy and safety of the newly developed ADC.

In Vitro Assays
  • Binding Affinity: The binding affinity of the ADC to its target antigen should be assessed using methods like ELISA or Surface Plasmon Resonance (SPR) to ensure that the conjugation process has not compromised the antibody's binding capabilities.

  • Internalization Assay: Confirm that the ADC is efficiently internalized by target cells using fluorescence microscopy or flow cytometry with a fluorescently labeled ADC.

  • Cytotoxicity Assay: Determine the potency (IC50) of the ADC on both antigen-positive and antigen-negative cell lines to confirm target-specific cell killing.

  • Plasma Stability: Incubate the ADC in human and mouse plasma to assess the stability of the linker and quantify any premature drug release over time.

In Vivo Evaluation
  • Pharmacokinetics (PK): Analyze the clearance rate, half-life, and exposure of the total antibody and conjugated ADC in relevant animal models.

  • Efficacy Studies: Assess the anti-tumor activity of the ADC in xenograft mouse models by monitoring tumor volume and overall survival.

  • Tolerability/Toxicity: Determine the maximum tolerated dose (MTD) and evaluate potential toxicities through observation of animal health and histopathological analysis of major organs.

By following these detailed protocols and characterization methods, researchers can effectively develop and evaluate novel antibody-drug conjugates using the this compound linker for potential therapeutic applications.

References

Troubleshooting & Optimization

preventing non-specific binding of TCO-PEGylated proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-cyclooctene (B1233481) (TCO)-PEGylated proteins. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to non-specific binding (NSB) and other common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of TCO-PEGylated proteins?

A1: Non-specific binding is the undesirable adhesion of TCO-PEGylated proteins to surfaces or molecules other than the intended target. This can include binding to plasticware, chromatography resins, cell surfaces, or other proteins in a sample.[1][2] NSB can lead to high background noise in assays, reduced sensitivity, and inaccurate quantification.[1][3]

Q2: What are the primary causes of non-specific binding?

A2: NSB is primarily driven by hydrophobic and electrostatic interactions.[4] Several factors can contribute:

  • Hydrophobic Interactions: The TCO group can be hydrophobic, and if the protein itself has exposed hydrophobic patches, it can increase the tendency to bind to surfaces like polystyrene plates.

  • Electrostatic Interactions: Charged residues on the protein surface can interact with oppositely charged surfaces or molecules.

  • Protein Aggregation: PEGylation can sometimes lead to the formation of protein aggregates, which often exhibit higher non-specific binding than monomers.

  • Inadequate Blocking: In assays like ELISA or Western blot, failure to effectively block all unoccupied sites on the solid phase will result in high background signals.

Q3: How does the PEG chain itself influence non-specific binding?

A3: Polyethylene glycol (PEG) is widely used to reduce non-specific protein adsorption. It creates a flexible, hydrophilic "cloud" around the protein, which provides steric hindrance and shields the protein surface from interacting non-specifically with other surfaces. However, the effectiveness depends on several factors:

  • PEG Chain Length: Longer PEG chains generally provide better protection against NSB and can lead to a greater reduction in protein adsorption.

  • PEG Density: A higher density of PEG chains grafted onto the protein surface enhances the shielding effect.

  • PEG Architecture: Branched or Y-shaped PEG structures can offer more comprehensive surface coverage and be more effective at minimizing NSB compared to linear PEG of the same molecular weight.

Q4: Can the TCO-modification process itself affect the protein and lead to NSB?

A4: Yes. The process of conjugating TCO linkers to a protein can sometimes inadvertently affect its properties. Modifying an excessive number of sites on the protein (e.g., primary amines on lysine (B10760008) residues) can alter the protein's surface charge and conformation. Studies have shown that a high degree of TCO modification can sometimes reduce the specific binding activity of a protein, which may be accompanied by an increase in non-specific interactions. It is crucial to optimize the molar ratio of the TCO-NHS ester to the protein during the conjugation reaction.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and application of TCO-PEGylated proteins.

Problem 1: High Background Signal in Immunoassays (ELISA, Western Blot, etc.)
Potential CauseRecommended Solution
Inadequate Blocking Optimize the blocking step. Ensure the blocking buffer is fresh and completely covers the surface. Increase incubation time or temperature as needed.
Suboptimal Buffer Composition Add blocking agents like Bovine Serum Albumin (BSA) (typically 1-5%) or non-fat dry milk (0.1-3%) to your buffers. Introduce a low concentration (0.05%) of a non-ionic surfactant like Tween-20 to disrupt hydrophobic interactions.
Protein Aggregates in Sample Centrifuge the TCO-PEGylated protein solution at high speed (e.g., >14,000 x g) for 10-15 minutes before use to pellet aggregates. Purify the protein using size exclusion chromatography (SEC) to remove aggregates.
Cross-Reactivity The blocking agent itself may cross-react with one of your antibodies. If using a BSA-based blocker with an antibody raised in a goat, bovine IgG contaminants in the BSA could be a target. Consider using normal serum from the same species as the secondary antibody for blocking.
Problem 2: Protein Aggregation or Precipitation After TCO-PEGylation
Potential CauseRecommended Solution
High Protein Concentration Perform the labeling reaction at a lower protein concentration. After purification, store the final product at an optimized concentration.
Buffer Mismatch Ensure the protein is in an optimal, amine-free buffer (e.g., PBS) at a suitable pH before adding the TCO-NHS ester. After conjugation, buffer exchange into a stable storage buffer.
Excessive Labeling Reduce the molar excess of the TCO-NHS ester in the labeling reaction. A high degree of modification can lead to conformational changes and aggregation.
Presence of Unreacted Reagents Immediately purify the protein after the labeling reaction to remove unreacted TCO reagent and any byproducts. Size exclusion chromatography (SEC) or dialysis are effective methods.
Problem 3: Low Recovery After Purification
Potential CauseRecommended Solution
Non-specific Binding to Column The hydrophobic TCO group or the protein itself may bind to the chromatography resin. Add a non-ionic detergent to wash buffers during affinity chromatography. For SEC, ensure the column is well-equilibrated with a buffer containing sufficient salt (e.g., 150 mM NaCl) to minimize ionic interactions.
Protein Aggregation Aggregates can precipitate on the column or be lost during pre-purification clarification steps. Consider adding stabilizing excipients like arginine or adjusting buffer pH to improve solubility.
Incorrect Column Choice For small proteins, the size difference between the labeled protein and the unreacted TCO reagent may be insufficient for separation by SEC. In this case, use dialysis with an appropriate molecular weight cutoff (MWCO) membrane or a desalting spin column.

Visual Guides and Workflows

Factors Contributing to Non-Specific Binding

NSB Non-Specific Binding (NSB) Causes Primary Causes NSB->Causes AssayFactors Assay-Specific Factors NSB->AssayFactors Hydrophobic Hydrophobic Interactions (e.g., TCO group, protein patches) Causes->Hydrophobic Electrostatic Electrostatic Interactions (Surface charges) Causes->Electrostatic Aggregation Protein Aggregation Causes->Aggregation Blocking Inadequate Blocking AssayFactors->Blocking Buffer Suboptimal Buffers AssayFactors->Buffer

Caption: Key factors that can lead to non-specific binding of proteins.

Troubleshooting Workflow for High Background Signals

Start Start: High Background Signal CheckBlocking Optimize Blocking Step? (Agent, Time, Temp) Start->CheckBlocking ModifyBuffer Modify Buffer? (Add BSA, Tween-20) CheckBlocking->ModifyBuffer No ActionBlocking Implement Optimized Blocking Protocol CheckBlocking->ActionBlocking Yes CheckSample Check for Aggregates? (Centrifuge, SEC) ModifyBuffer->CheckSample No ActionBuffer Add Detergents/Blockers (e.g., 0.05% Tween-20, 1% BSA) ModifyBuffer->ActionBuffer Yes ReviewReagents Review Reagent Cross-Reactivity? CheckSample->ReviewReagents No ActionSample Pre-clear Sample by Centrifugation/SEC CheckSample->ActionSample Yes ActionReagents Switch Blocking Agent (e.g., Normal Serum) ReviewReagents->ActionReagents Yes End Resolved: Low Background ReviewReagents->End No ActionBlocking->ModifyBuffer ActionBuffer->CheckSample ActionSample->ReviewReagents ActionReagents->End

References

TCO-PEG24-acid stability issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG24-acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address stability issues of this compound in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound in aqueous buffers?

The main stability issue is the isomerization of the reactive trans-cyclooctene (B1233481) (TCO) to the unreactive cis-cyclooctene (CCO).[1][2] This isomerization eliminates the ability of the TCO group to participate in the rapid bioorthogonal reaction with tetrazines. This process can be accelerated by several factors in an experimental setup.

Q2: How should this compound be stored for optimal stability?

For long-term storage, this compound and other TCO-containing reagents should be stored at -20°C or -80°C in a sealed container, protected from light and moisture.[3][4] It is recommended to reconstitute the reagent in anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4] Due to the potential for isomerization, long-term storage of TCO compounds is generally not recommended.[1][2]

Q3: What is the expected shelf-life of this compound in an aqueous buffer?

The stability of the TCO functional group in aqueous buffers can vary. It has been reported to be stable for weeks when stored at 4°C at a pH of 7.5.[4] However, the stability is dependent on the specific structure of the TCO derivative and the buffer composition.[4][5] For instance, some highly strained TCOs are more prone to isomerization.[4][5]

Q4: How does pH affect the stability of this compound?

The TCO group itself is stable over a range of pH values (typically pH 6-9).[6] However, the overall stability and reactivity can be influenced by the pH if other functional groups are present. For example, if using a TCO-PEG-NHS ester to label a protein, the NHS ester is prone to hydrolysis at higher pH (the half-life of an NHS ester decreases significantly as the pH increases from 7 to 8.6).[7][8]

Q5: Are there any substances that can degrade or inactivate this compound?

Yes, the TCO group is sensitive to thiols (e.g., dithiothreitol (B142953) - DTT) and certain metals, which can promote the isomerization to its unreactive cis-isomer.[4][9] It is crucial to avoid these substances in your reaction buffers if TCO stability is a concern.[4] Tetrazines themselves can also be susceptible to degradation in aqueous media, which could be mistaken for TCO instability.[10]

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

If you are experiencing low or no yield in your conjugation reaction with a tetrazine-labeled molecule, consider the following potential causes and solutions.

Possible Cause Recommended Solution(s)
Degradation of this compound Use freshly prepared this compound solutions. Avoid storing the reagent in aqueous buffers for extended periods. Verify the integrity of the TCO group using an analytical method like NMR or by a small-scale test reaction with a tetrazine dye.[10]
Incorrect Stoichiometry Empirically optimize the molar ratio of your reactants. A slight excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is often beneficial to drive the reaction to completion.[6]
Suboptimal Reaction Conditions Ensure the reaction is performed within the recommended pH range of 6-9.[6] While the reaction is fast at room temperature, gentle heating to 37°C can sometimes accelerate it.[6]
Hydrolysis of Other Reactive Groups If your this compound has been further modified (e.g., with an NHS ester), ensure that the reaction conditions are suitable for that functional group. For NHS esters, use amine-free buffers (e.g., PBS) at a pH of 7-9 and use the activated reagent immediately.[7][11]
Steric Hindrance The PEG24 linker is designed to minimize steric hindrance.[12] However, if you are conjugating very large biomolecules, steric hindrance might still be a factor.
Inactivation by Hydrophobic Interactions In some cases, the TCO group can be masked by hydrophobic interactions with the molecule it is conjugated to (e.g., an antibody), rendering it unreactive.[13] The hydrophilic PEG linker helps to prevent this.[13][14]
Issue 2: Inconsistent Results Between Experiments

Variability in results can often be traced back to the handling and storage of this compound.

Possible Cause Recommended Solution(s)
Inconsistent Reagent Quality Aliquot the this compound after reconstitution to avoid multiple freeze-thaw cycles. Protect stock solutions from light.[15]
Buffer Contamination Ensure your buffers are free from thiols or metal contaminants that can promote TCO isomerization.[4]
Light-Induced Isomerization TCOs can be sensitive to UV light.[10] Minimize exposure of your reagents and reaction mixtures to direct light.
TCO Stability in Different Conditions

The stability of the TCO group is highly dependent on the specific derivative and the conditions. The following table summarizes the stability of different TCO derivatives under various conditions.

TCO DerivativeConditionStability
d-TCOPhosphate-buffered D2O, room temperatureNo degradation or isomerization observed for up to 14 days.[5]
d-TCOHuman serum, room temperature> 97% remained as the trans-isomer after 4 days.[5]
s-TCOIn vivo (conjugated to a mAb)Half-life of 0.67 days with rapid deactivation to its cis-isomer.[5]
TCOIn vivo (conjugated to CC49 antibody)75% of the TCO remained reactive after 24 hours.[5]

Experimental Protocols

Protocol 1: General Procedure for TCO-Tetrazine Ligation

This protocol describes a general method for conjugating a TCO-functionalized molecule to a tetrazine-functionalized molecule in an aqueous buffer.

  • Prepare Stock Solutions:

    • Dissolve the this compound in an appropriate solvent (e.g., DMSO or DMF) to a stock concentration of 10 mM.

    • Dissolve the tetrazine-labeled molecule in a compatible buffer (e.g., PBS, pH 7.4) to a known concentration.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of the tetrazine-labeled molecule.

    • Add the this compound stock solution to the reaction mixture. A slight molar excess of the tetrazine reagent (1.05-1.5 equivalents) is often recommended.[6]

  • Incubation:

    • Incubate the reaction at room temperature for 30 to 60 minutes.[6] For less reactive partners or lower concentrations, the incubation time can be extended to 2 hours or overnight at 4°C.[6]

  • Purification (Optional):

    • If necessary, purify the conjugate from unreacted starting materials using an appropriate method such as size-exclusion chromatography or dialysis.

Protocol 2: Monitoring TCO-Tetrazine Ligation by UV-Vis Spectroscopy

The progress of the TCO-tetrazine reaction can be monitored by the decrease in the characteristic absorbance of the tetrazine.

  • Determine Molar Extinction Coefficient:

    • Accurately determine the molar extinction coefficient of your tetrazine reagent at its maximum absorbance wavelength (typically 510-550 nm) in the reaction buffer.[10]

  • Reaction Initiation:

    • In a cuvette, add the reaction buffer and the this compound solution.

    • Initiate the reaction by adding the tetrazine solution and mix quickly.

  • Monitor Absorbance:

    • Record the decrease in absorbance at the tetrazine's maximum wavelength over time.[10]

  • Calculate Reaction Rate:

    • The observed rate constant can be determined by fitting the absorbance decay to a pseudo-first-order or second-order rate equation.[10]

Visualizations

TCO_Degradation_Pathway TCO This compound (Reactive) CCO CCO-PEG24-acid (Unreactive) TCO->CCO Isomerization Factors Promoting Factors: - Thiols (e.g., DTT) - Metals - UV Light - High Temperature Factors->TCO Troubleshooting_Workflow Start Low Conjugation Yield Check_TCO Check TCO Integrity (Fresh Reagent?) Start->Check_TCO Check_Stoichiometry Optimize Molar Ratio (1:1.05 to 1:1.5 TCO:Tetrazine) Check_TCO->Check_Stoichiometry TCO OK Check_Conditions Verify Reaction Conditions (pH 6-9, RT) Check_Stoichiometry->Check_Conditions Ratio OK Success Successful Conjugation Check_Conditions->Success Conditions OK

References

Technical Support Center: Optimizing Reaction Conditions for TCO-PEG24-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG24-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a bifunctional linker molecule. It contains a trans-cyclooctene (B1233481) (TCO) group, a 24-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. Its primary application is in bioconjugation via "click chemistry." The carboxylic acid allows for its conjugation to primary amine-containing molecules (like proteins or peptides) after activation, while the TCO group reacts with a tetrazine-functionalized molecule in a rapid and specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This reaction is notable for its high speed and biocompatibility, as it does not require a catalyst.[3]

Q2: How should I store this compound?

This compound should be stored at -20°C, desiccated, and protected from light.[1] Due to the inherent strain in the trans-cyclooctene ring, it has a limited shelf life and can isomerize to the less reactive cis-cyclooctene (CCO) form over time.[1] For this reason, long-term storage is not recommended. It is advisable to equilibrate the reagent to room temperature before opening to prevent moisture condensation.

Q3: What are the key steps for using this compound in a conjugation reaction?

There are two main stages for a typical conjugation:

  • Activation and Amine Coupling: The terminal carboxylic acid of this compound must first be activated to react with primary amines on your target molecule (e.g., lysine (B10760008) residues on a protein). This is commonly achieved using carbodiimide (B86325) chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.

  • TCO-Tetrazine Ligation: Once your target molecule is functionalized with the TCO moiety, it is then reacted with a tetrazine-containing molecule. This "click" reaction is highly efficient and forms a stable covalent bond.

Experimental Protocols and Methodologies

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes the formation of an amine-reactive TCO-PEG24-NHS ester and its subsequent reaction with a protein.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-free activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Amine-free conjugation buffer (e.g., PBS, 20 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

  • Protein to be labeled

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Desalting columns

Procedure:

  • Preparation: Equilibrate this compound, EDC, and NHS to room temperature. Prepare a stock solution of this compound in an anhydrous organic solvent like DMSO or DMF.

  • Protein Preparation: Buffer exchange the protein into an amine-free buffer like PBS at a concentration of 1-5 mg/mL.

  • Activation of this compound:

    • In a separate reaction, dissolve this compound in the activation buffer.

    • Add EDC and NHS. A molar excess of EDC and NHS over this compound is recommended (see table below for typical ratios).

    • Incubate for 15 minutes at room temperature.

  • Conjugation to Protein:

    • Immediately add the activated TCO-PEG24-NHS ester solution to the protein solution. For optimal results, the pH should be raised to 7.2-7.5.

    • Incubate for 1-2 hours at room temperature.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

  • Purification: Remove excess, unreacted TCO reagent and byproducts using a desalting column.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the bioorthogonal reaction between your newly TCO-labeled protein and a tetrazine-functionalized molecule.

Procedure:

  • Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Reaction: Mix the TCO-containing protein with the tetrazine-containing molecule. A slight molar excess of the tetrazine reagent (1.05 to 1.5-fold) is often recommended to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture. The reaction is typically rapid and can be complete within 30-60 minutes at room temperature. For more dilute samples or less reactive partners, the incubation can be extended or performed at 4°C overnight or at 37-40°C for a shorter period.

  • Purification: If necessary, the final conjugate can be purified from excess tetrazine reagent using size-exclusion chromatography.

Data Presentation: Recommended Reaction Parameters

Table 1: Parameters for this compound Activation with EDC/NHS

ParameterRecommended RangeNotes
Molar Ratio (EDC:NHS:Acid) 2:2:1 to 5:5:1Higher excess can improve activation but may require more stringent purification.
Activation Buffer pH 4.5 - 7.2Activation is most efficient in a slightly acidic to neutral pH range.
Conjugation Buffer pH 7.0 - 8.0Reaction with primary amines is most efficient at a slightly basic pH.
Solvent for Stock Solutions Anhydrous DMSO or DMFEnsures stability of the reagents.
Activation Time 15 - 30 minutes
Conjugation Time 1 - 2 hours
Temperature Room Temperature

Table 2: Parameters for TCO-Tetrazine Ligation

ParameterRecommended RangeNotes
Molar Ratio (Tetrazine:TCO) 1.05:1 to 1.5:1A slight excess of tetrazine is commonly used.
Reaction Buffer PBS (pH 6.0 - 9.0)The reaction is robust across a wide pH range.
Reactant Concentration Nanomolar to MicromolarThe fast kinetics allow for efficient reaction at low concentrations.
Reaction Time 10 - 60 minutes
Temperature 4°C to 40°CRoom temperature is typical. 4°C for longer incubations, or 37-40°C to accelerate.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conjugation Yield TCO Instability: The TCO moiety has isomerized to the inactive CCO form. This can be catalyzed by thiols (e.g., from DTT).Use fresh this compound. Avoid buffers containing thiols. If a reducing agent is necessary, consider using TCEP as a potentially more compatible alternative, though sequential reduction and conjugation steps are recommended.
Hydrolysis of NHS-ester: The activated NHS ester is prone to hydrolysis in aqueous buffers, especially at higher pH.Prepare the NHS ester immediately before use. Perform the conjugation promptly after activation.
Inactive Protein: The primary amines on the protein are not accessible.Ensure the protein is correctly folded and in a suitable buffer. Consider denaturation/renaturation if applicable.
Incorrect Stoichiometry: Molar ratios of reactants are not optimal.Empirically optimize the molar excess of the tetrazine reagent. A 1.5-2 fold excess can often improve yields.
Precipitation of Protein During Labeling High Protein Concentration: Can lead to aggregation.Perform the labeling reaction at a protein concentration of 1-5 mg/mL.
Hydrophobicity: Although the PEG spacer enhances solubility, the TCO group is hydrophobic and can cause aggregation if the degree of labeling is too high.Reduce the molar excess of the this compound during the initial labeling step. The hydrophilic PEG spacer is designed to mitigate this.
High Background or Non-specific Binding Excess Unreacted Reagent: Residual TCO or tetrazine reagents can cause non-specific interactions.Ensure thorough purification after each labeling step using desalting columns or dialysis.
Hydrophobic Interactions: The TCO moiety can sometimes have non-specific hydrophobic interactions.The use of a long, hydrophilic PEG spacer like in this compound is intended to minimize this issue.
Low Reactivity of TCO on Antibodies Hydrophobic Masking: The TCO group may be "buried" within hydrophobic pockets of the antibody, rendering it inaccessible.Using a PEG spacer, as in this compound, has been shown to improve TCO reactivity by preventing this burying effect.

Visualizing the Workflow

The following diagrams illustrate the key processes in using this compound.

G cluster_0 Stage 1: Activation and Amine Coupling TCO_Acid This compound Activated_TCO TCO-PEG24-NHS Ester TCO_Acid->Activated_TCO Activate (15-30 min) EDC_NHS EDC + NHS (pH 4.5-7.2) EDC_NHS->Activated_TCO TCO_Protein TCO-Labeled Protein Activated_TCO->TCO_Protein Conjugate (1-2 hrs, pH 7-8) Protein_NH2 Protein with Primary Amines (e.g., Lysine) Protein_NH2->TCO_Protein Quench Quench Reaction (e.g., Tris buffer) TCO_Protein->Quench Purify_1 Purification (Desalting Column) Quench->Purify_1 G cluster_1 Stage 2: TCO-Tetrazine Ligation TCO_Protein Purified TCO-Labeled Protein Conjugate Final Conjugate TCO_Protein->Conjugate Tetrazine Tetrazine-Labeled Molecule Tetrazine->Conjugate Click Reaction (10-60 min, RT) Purify_2 Purification (Optional) (Size-Exclusion Chromatography) Conjugate->Purify_2 G Start Low Conjugation Yield? Check_TCO Is TCO reagent fresh? Was it stored correctly? Start->Check_TCO Yes Check_Buffer Does the buffer contain primary amines (e.g., Tris)? Check_TCO->Check_Buffer Yes Use_New_TCO Use fresh TCO reagent Check_TCO->Use_New_TCO No Check_pH Was the pH correct for activation and conjugation? Check_Buffer->Check_pH No Change_Buffer Use amine-free buffer (e.g., PBS, MES) Check_Buffer->Change_Buffer Yes Check_Purification Was excess reagent removed after each step? Check_pH->Check_Purification Yes Adjust_pH Adjust pH for each step Check_pH->Adjust_pH No Optimize_Ratio Optimize molar ratio of Tetrazine to TCO Check_Purification->Optimize_Ratio Yes Repeat_Purification Ensure proper purification Check_Purification->Repeat_Purification No Increase_Tetrazine Try 1.5-2x excess of Tetrazine Optimize_Ratio->Increase_Tetrazine

References

Technical Support Center: TCO-PEG24-acid Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG24-acid antibody conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful conjugation experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the antibody conjugation process using this compound, which is first activated to an NHS ester or coupled to the antibody via carbodiimide (B86325) chemistry.

Question 1: Why is my conjugation efficiency or Degree of Labeling (DOL) unexpectedly low?

Answer:

Low conjugation efficiency is a common issue that can be attributed to several factors related to the reaction conditions and reagents. Here are the primary causes and troubleshooting steps:

  • Suboptimal pH of the Reaction Buffer: The reaction of an NHS ester (often the activated form of this compound) with primary amines on the antibody is highly pH-dependent.

    • Troubleshooting: Ensure the pH of your reaction buffer is within the optimal range of 7.2-8.5.[1] At a lower pH, the amine groups on the antibody's lysine (B10760008) residues are protonated and less available to react.[1][2] Conversely, at a pH higher than 8.5, the hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.[1][3][4] It is recommended to use a freshly calibrated pH meter to verify the buffer pH. For direct carbodiimide coupling of the carboxylic acid, a slightly acidic to neutral pH (e.g., 6.0-7.5) is often used for the activation step, followed by adjustment for the reaction with the antibody.

  • Presence of Primary Amine-Containing Buffers: Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) contain primary amines that will compete with the antibody for reaction with the TCO-PEG24-NHS ester.[1][5]

    • Troubleshooting: Always use an amine-free buffer like phosphate-buffered saline (PBS) or a carbonate/bicarbonate buffer for the conjugation step.[5] If your antibody is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis prior to conjugation.[6]

  • Hydrolysis of the NHS Ester: The this compound, once activated to an NHS ester, is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH.[3][4]

    • Troubleshooting: Prepare the NHS ester solution immediately before use.[7] If you suspect hydrolysis is a major issue, consider performing the reaction at 4°C for a longer duration (e.g., overnight) to slow down the hydrolysis rate.[1]

  • Low Reactant Concentrations: Low concentrations of the antibody or the TCO-PEG24 reagent can lead to reduced conjugation efficiency, as the competing hydrolysis reaction becomes more prominent.

    • Troubleshooting: It is recommended to use an antibody concentration of at least 2 mg/mL.[1] You can also try increasing the molar excess of the TCO-PEG24-NHS ester.[1]

  • Inaccessible Amine Groups on the Antibody: The primary amines on the antibody surface (N-terminus and lysine residues) must be accessible for the reaction to occur. Steric hindrance can prevent efficient labeling.[1]

    • Troubleshooting: If you have structural information about your antibody, you can assess the accessibility of lysine residues. If accessibility is a concern, you may need to explore alternative conjugation strategies.

Question 2: My antibody has precipitated or aggregated after conjugation. What went wrong?

Answer:

Antibody aggregation is a significant concern during conjugation, as it can lead to loss of activity and immunogenicity. The introduction of the often hydrophobic TCO moiety can contribute to this issue.

  • Hydrophobicity of the TCO Moiety: Although the PEG24 linker enhances hydrophilicity, the TCO group itself is hydrophobic. Attaching too many TCO groups to the antibody can increase its overall hydrophobicity, leading to aggregation.[8][9]

    • Troubleshooting:

      • Optimize the Molar Ratio: Reduce the molar excess of the this compound reagent in the reaction to achieve a lower, more optimal Degree of Labeling (DOL). A typical target DOL for antibodies is in the range of 2-8.

      • PEG Linker: The PEG24 linker is designed to mitigate aggregation by increasing the hydrophilicity and providing steric hindrance.[8][] Ensure you are using a PEGylated reagent. For highly hydrophobic payloads, an even longer PEG chain might be beneficial.[11][12]

  • Use of Organic Co-solvents: this compound and its NHS ester are often dissolved in an organic solvent like DMSO or DMF before being added to the aqueous antibody solution.[7] A high concentration of organic solvent can denature the antibody and cause precipitation.

    • Troubleshooting: Keep the final concentration of the organic solvent in the reaction mixture low, typically below 10%.[5] Add the this compound solution to the antibody solution slowly while gently stirring or vortexing to ensure rapid mixing and avoid localized high concentrations of the organic solvent.

  • Suboptimal Buffer Conditions: Extreme pH or high salt concentrations can also contribute to antibody instability and aggregation.

    • Troubleshooting: Maintain the conjugation reaction within the recommended pH range of 7.2-8.5 and use a buffer with physiological salt concentration (e.g., PBS).

Question 3: How do I remove excess, unreacted this compound after the conjugation reaction?

Answer:

Purification is a critical step to remove unreacted this compound and any reaction byproducts, which could interfere with subsequent applications.

  • Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger antibody conjugate from the smaller, unreacted this compound.

    • Procedure: Use a desalting column (e.g., PD-10) or a size-exclusion chromatography system.[13][14]

  • Dialysis: Dialysis is another effective method for removing small molecules from the antibody conjugate solution.

    • Procedure: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) at 4°C with several buffer changes.[13]

  • Spin Desalting Columns: For smaller sample volumes, spin desalting columns are a quick and convenient option.[6]

Question 4: The TCO-modified antibody shows low reactivity in the subsequent click reaction with a tetrazine-modified molecule. What could be the cause?

Answer:

Even with a successful TCO conjugation, subsequent reactivity can be compromised.

  • "Buried" TCO Groups: The hydrophobic TCO moiety can interact with hydrophobic patches on the antibody surface, becoming "buried" and inaccessible for reaction with tetrazine.[15][16]

    • Troubleshooting: The use of a hydrophilic PEG linker, such as the PEG24 in your reagent, is the primary strategy to prevent this. The PEG chain helps to extend the TCO group away from the antibody surface, improving its accessibility.[15][16]

  • Isomerization of TCO: Trans-cyclooctene (TCO) can isomerize to the less reactive cis-cyclooctene (CCO). This process can be accelerated by certain conditions.

    • Troubleshooting: TCO-containing reagents have a limited shelf life and should be stored properly at -20°C.[17][18][19][20] It is not recommended for long-term storage.[17][19][20]

  • Suboptimal Click Reaction Conditions: The TCO-tetrazine click reaction, while generally robust, can be influenced by reaction conditions.

    • Troubleshooting: The reaction is typically fast and efficient at room temperature in aqueous buffers (pH 6-9).[14][21] Ensure there are no interfering substances in your tetrazine solution. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended.[14]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to antibody? A1: The optimal molar ratio should be determined empirically for each antibody. A common starting point is a 10- to 20-fold molar excess of the TCO-PEG24-NHS ester to the antibody.[13] The goal is to achieve a sufficient Degree of Labeling (DOL) without causing aggregation or loss of antibody function.

Q2: How should I prepare and store the this compound reagent? A2: this compound and its activated NHS ester are sensitive to moisture.[5] It is recommended to dissolve the reagent in anhydrous DMSO or DMF immediately before use.[7] For storage, keep the solid reagent at -20°C, protected from light and moisture.[5][17] Stock solutions in organic solvents should be used promptly or stored in small aliquots at -20°C for a limited time.[5]

Q3: Can I use a different length of PEG linker? A3: Yes, the length of the PEG linker can be adjusted. Longer PEG chains (e.g., PEG24) generally lead to increased hydrophilicity, reduced aggregation, and a longer in vivo half-life of the conjugate.[8][9][11] However, very long PEG chains could potentially reduce the cytotoxic activity of a payload in an antibody-drug conjugate.[22] The choice of PEG linker length represents a balance between improving physicochemical properties and maintaining biological activity.[9]

Q4: How can I determine the Degree of Labeling (DOL)? A4: The DOL can be determined using a few different methods. One common method involves spectrophotometry, where the absorbance of the TCO group (if it has a unique absorbance) or a fluorescent tetrazine reacted with the TCO-antibody is measured and compared to the protein absorbance at 280 nm.[1][23] Mass spectrometry can also be used to determine the mass shift of the antibody after conjugation, which allows for a precise calculation of the number of TCO-PEG24 groups attached.[15]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound antibody conjugation.

Table 1: Recommended Reaction Conditions for TCO-PEG24-NHS Ester Conjugation

ParameterRecommended ValueNotes
pH 7.2 - 8.5Crucial for balancing amine reactivity and NHS ester hydrolysis.[1]
Temperature Room Temperature or 4°C4°C can minimize hydrolysis but may require longer incubation.[1]
Incubation Time 0.5 - 4 hoursLonger times may be needed at 4°C.[1][7]
Antibody Concentration ≥ 2 mg/mLHigher concentrations favor the conjugation reaction over hydrolysis.[1]
Molar Excess of TCO-PEG24-NHS 10 - 20 foldShould be optimized for the specific antibody.[13]
Buffer Amine-free (e.g., PBS)Buffers with primary amines (Tris, glycine) will interfere.[1][5]

Table 2: NHS Ester Hydrolysis Half-life at Different pH Values

pHTemperatureHalf-life
7.00°C4 - 5 hours[3][4]
8.64°C10 minutes[3][4]

Experimental Protocols

Protocol 1: Activation of this compound to TCO-PEG24-NHS Ester

This protocol describes the activation of the carboxylic acid group of this compound to an amine-reactive NHS ester. Note: It is often more convenient to purchase the pre-activated TCO-PEG24-NHS ester.

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

    • Prepare fresh solutions of N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., EDC) in anhydrous DMF or DMSO.

  • Activation Reaction:

    • In a dry, inert atmosphere, add 1.2 equivalents of NHS and 1.2 equivalents of EDC to the this compound solution.

    • Stir the reaction mixture at room temperature for 1-2 hours.

  • Confirmation of Activation (Optional):

    • The formation of the NHS ester can be monitored by techniques such as TLC or LC-MS.

  • Use in Conjugation:

    • The resulting TCO-PEG24-NHS ester solution should be used immediately for antibody conjugation.

Protocol 2: Antibody Conjugation with TCO-PEG24-NHS Ester

  • Antibody Preparation:

    • Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of at least 2 mg/mL.[1] If the antibody is in a buffer containing primary amines, perform a buffer exchange.

  • Reagent Preparation:

    • Immediately before use, dissolve the TCO-PEG24-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7]

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 20-fold) of the TCO-PEG24-NHS ester solution to the antibody solution.[13] Ensure the final concentration of the organic solvent is less than 10%.[5]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[5]

  • Quenching the Reaction (Optional):

    • The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubating for 5-10 minutes.[13]

  • Purification:

    • Remove excess, unreacted TCO-PEG24-NHS ester and byproducts using a desalting column (e.g., PD-10), size-exclusion chromatography, or dialysis.[13][14]

  • Characterization:

    • Determine the Degree of Labeling (DOL) and confirm the integrity and activity of the antibody conjugate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis Ab Antibody in Amine-Free Buffer (e.g., PBS, pH 7.4) conjugation Incubate (1-2h at RT or overnight at 4°C) Ab->conjugation TCO_reagent TCO-PEG24-NHS Ester in Anhydrous DMSO TCO_reagent->conjugation purify Purification (SEC, Dialysis) conjugation->purify analysis Characterization (DOL, Activity Assay) purify->analysis final_product Purified TCO-Antibody Conjugate analysis->final_product

Caption: Experimental workflow for this compound antibody conjugation.

troubleshooting_tree start Low Conjugation Efficiency? ph_check Is buffer pH 7.2-8.5? start->ph_check No buffer_check Is buffer amine-free (e.g., PBS)? start->buffer_check Yes ph_adjust Adjust pH to 7.2-8.5 ph_check->ph_adjust No ph_check->buffer_check Yes buffer_exchange Perform buffer exchange buffer_check->buffer_exchange No reagent_check Was NHS ester freshly prepared? buffer_check->reagent_check Yes reagent_prep Prepare fresh NHS ester immediately before use reagent_check->reagent_prep No conc_check Are reactant concentrations adequate? reagent_check->conc_check Yes conc_increase Increase Ab concentration (>2 mg/mL) and/or molar excess of TCO conc_check->conc_increase No end_node If issues persist, consider Ab amine accessibility conc_check->end_node Yes

Caption: Troubleshooting decision tree for low conjugation efficiency.

References

Technical Support Center: Reducing Protein Aggregation After TCO-PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting protein aggregation following Trans-cyclooctene (TCO) PEGylation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the bioorthogonal conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is TCO-PEGylation and why is it used?

TCO-PEGylation is a two-step bioconjugation technique. First, a protein is functionalized with a Trans-cyclooctene (TCO) group. This is typically achieved by reacting a TCO-NHS ester with primary amines (like lysine (B10760008) residues) on the protein surface. In the second step, a PEG (Polyethylene Glycol) molecule functionalized with a tetrazine (Tz) group is added. The TCO and tetrazine groups react specifically and rapidly through an inverse-electron-demand Diels-Alder cycloaddition, forming a stable covalent bond.[1][2] This bioorthogonal "click chemistry" approach is highly efficient and can be performed under mild, physiological conditions, which is advantageous for maintaining protein integrity.[1][3] PEGylation itself is used to improve the therapeutic properties of proteins by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity and aggregation.[4][5][6]

Q2: What are the primary causes of protein aggregation during and after TCO-PEGylation?

Protein aggregation after TCO-PEGylation can stem from several factors that disrupt the protein's native structure and stability:

  • Over-labeling: Attaching too many TCO or PEG molecules can alter the protein's surface charge and isoelectric point (pI). This can lead to reduced solubility, especially if the new pI is close to the buffer pH.[7]

  • Hydrophobicity: The TCO group itself can be hydrophobic. Introducing multiple TCO moieties onto the protein surface can increase overall hydrophobicity, promoting protein-protein interactions that lead to aggregation.

  • Sub-optimal Reaction Conditions: The stability of many proteins is highly sensitive to environmental factors.[8][9]

    • pH: Performing the reaction at a pH far from the protein's optimal stability range can induce unfolding and aggregation.

    • Temperature: Higher temperatures can accelerate both the conjugation reaction and protein unfolding/aggregation processes.[7]

    • High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of intermolecular interactions and aggregation.[8][10]

  • Reagent Handling: TCO-NHS esters are moisture-sensitive.[3] Additionally, adding the TCO-reagent (often dissolved in an organic solvent like DMSO) too quickly or in a high concentration can cause localized "shocks" to the protein, leading to precipitation.[7]

  • Instability of the TCO Handle: In some biological media, the strained TCO ring can be unstable, which could potentially lead to side reactions or conformational changes in the protein.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving aggregation issues.

Problem 1: Visible precipitation or turbidity observed during the TCO-labeling or PEGylation reaction.

This indicates acute instability under the current reaction conditions.

Potential Cause Recommended Solution Rationale
High Reagent Concentration Add the TCO-NHS or Tetrazine-PEG reagent dropwise to the protein solution with gentle mixing.[7]Prevents localized high concentrations of the reagent or co-solvent (e.g., DMSO), which can denature the protein.
Sub-optimal Buffer pH Ensure the reaction buffer pH is at a level where the protein is known to be stable, typically between pH 7.2 and 8.0 for NHS ester reactions.[7] If the protein is unstable at alkaline pH, perform the reaction closer to pH 7.0, though this may slow the reaction rate.A protein's solubility is often lowest near its isoelectric point (pI). Moving the pH away from the pI increases net charge and repulsive forces between protein molecules.
High Protein Concentration Reduce the protein concentration to 1-5 mg/mL and increase the total reaction volume.[7][10]Lowering the concentration reduces the frequency of intermolecular collisions that can lead to the formation of aggregates.
Inappropriate Temperature Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., 2-4 hours or overnight).[7]Lower temperatures slow down both the conjugation reaction and the kinetics of protein unfolding and aggregation, giving the protein more time to remain in its native state.
Problem 2: The final PEGylated protein appears soluble but shows high molecular weight species upon analysis (e.g., by SEC).

This suggests the formation of soluble oligomers or aggregates.

Potential Cause Recommended Solution Rationale
Over-labeling with TCO Reduce the molar excess of the TCO-NHS reagent. Perform a titration experiment to find the optimal TCO:protein ratio (e.g., starting from 5:1 to 20:1 molar excess).[3][7]A lower degree of labeling is less likely to significantly alter the protein's surface properties (charge, hydrophobicity) and reduce its solubility.
Increased Hydrophobicity Use a TCO-PEG-NHS ester reagent with a longer PEG spacer (e.g., TCO-PEG12-NHS) for the initial labeling step.[3]The hydrophilic PEG spacer can help to offset the hydrophobicity of the TCO moiety, improving the solubility of the TCO-labeled intermediate.
Buffer Mismatch During Storage/Purification Ensure the purification and final storage buffers are optimized for the PEGylated conjugate. The pI of the protein will likely change post-PEGylation.After PEGylation neutralizes positively charged lysines, the protein's pI will decrease. If the new pI is close to the storage buffer pH, solubility will drop.
Instability Over Time Add stabilizing excipients to the final formulation buffer.Excipients can protect the protein from various stresses and prevent aggregation during storage. See Table 2 for examples.

Quantitative Data Summary

Table 1: Example Titration of TCO-NHS Reagent to Minimize Aggregation

The following data is representative and illustrates a typical optimization experiment. Actual results will vary depending on the protein.

Molar Ratio (TCO-NHS : Protein)Degree of Labeling (TCO/Protein)% Monomer by SEC% Aggregate by SECVisual Observation
5:11.898%2%Clear Solution
10:13.595%5%Clear Solution
20:1 6.2 85% 15% Slight Haze
40:1 9.1 60% 40% Visible Precipitate
Table 2: Common Stabilizing Excipients to Prevent Aggregation

If optimizing reaction conditions is insufficient, the addition of excipients to the reaction or storage buffer can be beneficial.

Excipient Class Example Recommended Starting Concentration Mechanism of Action
Sugars / Polyols Sucrose, Trehalose5-10% (w/v)Stabilize the native protein structure through preferential exclusion.[11]
Sorbitol, Glycerol5-10% (w/v)Act as protein stabilizers and cryoprotectants.[11]
Amino Acids L-Arginine50-100 mMSuppresses non-specific protein-protein interactions and can prevent aggregation.
Glycine50-200 mMCan increase protein solubility and stability.
Surfactants Polysorbate 20/800.01-0.05% (v/v)Reduce surface tension and prevent aggregation at interfaces (e.g., air-water).[12][]

Experimental Protocols

Protocol 1: General Procedure for Two-Step TCO-PEGylation

This protocol describes the initial labeling of a protein with a TCO-NHS ester, followed by the bioorthogonal reaction with a Tetrazine-PEG.

Materials:

  • Protein of interest (in an amine-free buffer like PBS or HEPES)

  • TCO-PEGn-NHS Ester (e.g., TCO-PEG4-NHS), dissolved in anhydrous DMSO to 10-20 mM immediately before use.[7]

  • Tetrazine-mPEG (e.g., Methyltetrazine-mPEG5k)

  • Reaction Buffer: Phosphate (B84403) Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns (e.g., Zeba Spin) for buffer exchange and purification.

Step 1: Protein Preparation & TCO-Labeling

  • Buffer exchange the protein into the Reaction Buffer to a concentration of 1-5 mg/mL.[3] Ensure any buffers containing primary amines (like Tris) are removed.

  • Add a 10- to 20-fold molar excess of the dissolved TCO-NHS ester to the protein solution.[3] Add the reagent slowly while gently mixing.

  • Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.[3][7]

  • Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[3]

  • Remove excess, unreacted TCO-NHS reagent using a spin desalting column, exchanging the TCO-labeled protein into PBS, pH 7.4.

Step 2: Tetrazine-PEG Ligation

  • To the purified TCO-labeled protein, add the Tetrazine-PEG reagent. A slight molar excess (1.1 to 1.5 equivalents relative to the TCO-protein) is recommended.[2]

  • Incubate the reaction for 30-60 minutes at room temperature with gentle rotation.[2][3] The reaction progress can be monitored by the disappearance of the tetrazine's color or its absorbance peak (~520 nm).[1]

  • The final PEGylated protein conjugate is now ready for purification.

  • Purify the final conjugate using Size Exclusion Chromatography (SEC) to separate the PEGylated protein from any unreacted protein, excess Tetrazine-PEG, and aggregates.[2]

Protocol 2: Assessing Protein Aggregation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size, making it the standard method for quantifying soluble aggregates.[1][10]

Materials & Equipment:

  • UHPLC or HPLC system with a UV detector (280 nm).

  • SEC column suitable for the size range of your protein and its potential aggregates (e.g., 300 Å pore size for mAbs).[1]

  • Mobile Phase: A buffer that prevents non-specific interactions with the column, typically a phosphate buffer with 150-300 mM NaCl, pH 6.8-7.2.

  • Protein samples (unmodified, TCO-labeled, and final PEGylated conjugate).

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Centrifuge samples at ~14,000 x g for 5 minutes to remove any insoluble precipitates before injection.

  • Inject a defined volume of the protein sample (e.g., 10-20 µL of a 1 mg/mL solution).

  • Run the separation isocratically. Aggregates, being larger, will elute first, followed by the monomer, and then any smaller fragments.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to the aggregate and monomer fractions. Calculate the percentage of aggregation as: (Aggregate Peak Area / Total Peak Area) * 100.

Visualizations

TCO_PEGylation_Workflow cluster_step1 Step 1: TCO Labeling cluster_step2 Step 2: Tetrazine Ligation cluster_step3 Step 3: Purification & Analysis Prot Protein in Amine-Free Buffer (PBS, pH 7.2-8.0) Add_TCO Add TCO-NHS Ester (10-20x molar excess) RT, 1 hr or 4°C, 2-4 hrs Prot->Add_TCO Quench Quench Reaction (50 mM Tris, pH 8.0) Add_TCO->Quench Purify1 Purify via Desalting Column (Removes excess TCO-NHS) Quench->Purify1 TCO_Prot TCO-Labeled Protein Purify1->TCO_Prot Add_Tz Add Tetrazine-PEG (1.1-1.5x molar excess) RT, 30-60 min TCO_Prot->Add_Tz Final_Conj Crude PEGylated Conjugate Add_Tz->Final_Conj Purify2 Purify via SEC (Removes aggregates, unreacted components) Final_Conj->Purify2 Final_Product Pure PEGylated Protein Purify2->Final_Product Analysis Analyze by SEC/DLS (Confirm purity & quantify aggregates) Final_Product->Analysis

Caption: Experimental workflow for a standard two-step TCO-PEGylation of a protein.

Troubleshooting_Aggregation Start Aggregation Observed After TCO-PEGylation? Opt_Cond Step 1: Optimize Reaction Conditions Start->Opt_Cond Yes Temp Lower Temperature? (e.g., 4°C) Opt_Cond->Temp pH Optimize Buffer pH? (Away from pI) Temp->pH Still aggregates Resolved Problem Resolved Temp->Resolved Yes Conc Lower Protein/Reagent Concentration? pH->Conc Still aggregates pH->Resolved Yes Opt_Form Step 2: Modify Reagents & Formulation Conc->Opt_Form Still aggregates Conc->Resolved Yes Molar_Ratio Reduce TCO:Protein Molar Ratio? Opt_Form->Molar_Ratio Excipients Add Stabilizing Excipients? (Arginine, Sucrose, etc.) Molar_Ratio->Excipients Still aggregates Molar_Ratio->Resolved Yes Excipients->Resolved Yes Contact Consult Technical Support Excipients->Contact Still aggregates

Caption: Decision tree for troubleshooting protein aggregation during TCO-PEGylation.

References

Technical Support Center: Purification of TCO-PEG24-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TCO-PEG24-acid conjugates.

Troubleshooting Guide

Low conjugation efficiency and impurities are common challenges during the purification of this compound conjugates. This guide addresses specific issues in a question-and-answer format to help you navigate your experiments successfully.

ProblemPossible CauseRecommended Solution
Low or No Conjugate Yield Inefficient Carboxylic Acid Activation: The carboxylic acid group on this compound requires activation, typically with EDC and NHS, to react with primary amines. Incomplete activation will lead to poor conjugation.Ensure you are using a sufficient molar excess of fresh EDC and NHS. The activation reaction is most efficient at pH 4.5-7.2. For best results, perform the activation in a non-amine, non-carboxylate buffer (e.g., MES buffer) at pH 5-6.[1]
Suboptimal pH for Conjugation: The reaction of the NHS-activated this compound with primary amines is most efficient at a pH of 7-8.After the activation step, adjust the pH of the reaction mixture to 7.2-7.5 before adding your amine-containing molecule.[1]
Hydrolysis of NHS Ester: The activated NHS ester is susceptible to hydrolysis, which reduces its reactivity with the target amine.Prepare the EDC and NHS solutions immediately before use. Do not store them as stock solutions.[2]
TCO Group Instability: The trans-cyclooctene (B1233481) (TCO) group can isomerize to the less reactive cis-cyclooctene (CCO), especially in the presence of thiols or certain metals.[3]Avoid using thiol-containing reducing agents like DTT if possible. If reduction of disulfide bonds is necessary, perform it as a separate step and remove the reducing agent before adding the this compound.[4] TCEP is a non-thiol-based reducing agent and is generally more compatible with TCO linkers.
Steric Hindrance: The bulky nature of the molecule you are conjugating to the this compound may sterically hinder the reaction.The PEG24 spacer is designed to minimize steric hindrance. However, if you still suspect this is an issue, you may need to optimize the molar ratio of the reactants.
Presence of Unreacted this compound in Final Product Inefficient Purification: The purification method may not be effectively separating the unreacted linker from the conjugate.Size-Exclusion Chromatography (SEC) / Desalting: This is a highly effective method for separating molecules based on size. Use a desalting column with an appropriate molecular weight cutoff (MWCO) to separate the larger conjugate from the smaller, unreacted this compound (MW: ~1299 Da). Dialysis / Ultrafiltration: Use a dialysis membrane with a low MWCO (e.g., 1-3 kDa) to allow the small, unreacted linker to pass through while retaining the larger conjugate. Ensure sufficient dialysis time and frequent buffer changes for efficient removal.
Presence of EDC/NHS Byproducts in Final Product Incomplete Quenching and Purification: Residual EDC and NHS or their byproducts can interfere with downstream applications.Quenching: After the conjugation reaction, quench any unreacted NHS esters by adding a quenching buffer such as Tris-HCl or hydroxylamine. Purification: Use size-exclusion chromatography or dialysis to remove the quenching reagents and other byproducts.
Protein Aggregation During Conjugation Change in Buffer Conditions: The addition of reagents or a change in pH can sometimes lead to protein aggregation.Ensure your protein is soluble and stable in the chosen reaction buffers. It may be necessary to perform a buffer exchange to ensure compatibility. Consider including excipients like polysorbate 20 or sucrose (B13894) to improve stability.
High Concentration of Organic Solvent: this compound is often dissolved in an organic solvent like DMSO or DMF. High concentrations of these solvents can denature proteins.The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound should be stored at -20°C in a desiccated environment to prevent degradation and isomerization of the TCO group. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q2: What is the optimal molar ratio of this compound to my amine-containing molecule?

A2: A molar excess of the this compound is generally recommended to drive the reaction to completion. A starting point of a 10- to 20-fold molar excess of the linker over the available amine groups is often used, but this may require optimization for your specific molecule.

Q3: How can I monitor the progress of my conjugation reaction?

A3: The progress of the conjugation can be monitored using analytical techniques such as:

  • SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of your protein, which can be visualized on an SDS-PAGE gel.

  • HPLC: Techniques like size-exclusion chromatography (SEC-HPLC) or reverse-phase HPLC (RP-HPLC) can be used to separate the conjugate from the unreacted starting materials and monitor the appearance of the product peak.

  • Mass Spectrometry: Mass spectrometry can be used to confirm the mass of the final conjugate and determine the degree of labeling.

Q4: Can I use a one-step or two-step procedure for the EDC/NHS coupling?

A4: A two-step procedure is generally recommended. In the first step, the carboxylic acid on the this compound is activated with EDC and NHS. This is followed by the removal of excess activation reagents before the addition of the amine-containing molecule. This approach prevents the EDC from cross-linking your amine-containing molecule if it also has accessible carboxyl groups.

Q5: What are the best practices for handling TCO reagents?

A5: TCO reagents can be sensitive to light and thiols. It is best to prepare solutions fresh and protect them from light. Avoid buffers containing thiols like DTT. If a reducing agent is necessary, TCEP is a more compatible alternative.

Experimental Protocols

Protocol for Conjugation of this compound to a Protein

This protocol outlines a general two-step procedure for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

  • This compound

  • Protein to be conjugated

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the protein into the Activation Buffer at a concentration of 1-5 mg/mL. If your protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

  • Activation of this compound:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • In a separate tube, add a 10- to 20-fold molar excess of this compound, EDC, and Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent unwanted side reactions with your protein, remove the excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.

  • Conjugation to the Protein:

    • Immediately add the activated this compound solution to your protein solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction and quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound, quenching reagents, and byproducts by purifying the conjugate using a desalting column or by dialysis against PBS.

Visualizations

experimental_workflow cluster_activation Activation Step (pH 5-6) cluster_conjugation Conjugation Step (pH 7.2-7.5) cluster_purification Purification TCO_PEG_Acid This compound Activated_TCO Activated TCO-PEG24-NHS Ester TCO_PEG_Acid->Activated_TCO 15-30 min, RT EDC_NHS EDC + Sulfo-NHS EDC_NHS->Activated_TCO Conjugate TCO-PEG24-Protein Conjugate Activated_TCO->Conjugate 1-2 hr, RT or 4°C overnight Protein Amine-containing Protein Protein->Conjugate Quench Quench Reaction (e.g., Tris-HCl) Conjugate->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Final_Product Pure Conjugate Purify->Final_Product

Caption: Experimental workflow for the two-step conjugation of this compound to a protein.

troubleshooting_logic Start Low Conjugate Yield? Check_Activation Check EDC/NHS Activation (Freshness, Molar Excess, pH) Start->Check_Activation Yes Impurity Impurity Issue? Start->Impurity No, but impure Check_pH Verify Conjugation pH (pH 7.2-7.5) Check_Activation->Check_pH Check_TCO Assess TCO Stability (Avoid Thiols) Check_pH->Check_TCO Success Successful Conjugation Check_TCO->Success Resolved Check_Purification Review Purification Method (SEC, Dialysis) Check_Purification->Success Resolved Impurity->Check_Purification Yes

Caption: A logical flowchart for troubleshooting low yield in this compound conjugation.

References

Validation & Comparative

A Comparative Guide to the Validation of TCO-PEG24-Acid Conjugation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable validation of bioconjugation is a critical step in the development of targeted therapeutics, antibody-drug conjugates (ADCs), and other advanced therapies. The covalent attachment of functionalized polyethylene (B3416737) glycol (PEG) linkers, such as TCO-PEG24-acid, is a key strategy to enhance the solubility, stability, and pharmacokinetic properties of biomolecules. This guide provides an objective comparison of mass spectrometry-based methods for validating the successful conjugation of this compound to a model peptide, supported by detailed experimental protocols and data.

The Gold Standard: Mass Spectrometry for Conjugation Validation

Mass spectrometry (MS) is the definitive technique for confirming the covalent attachment of this compound to a biomolecule. It provides direct evidence of successful conjugation by accurately measuring the mass-to-charge ratio (m/z) of the resulting conjugate, allowing for the precise determination of the mass shift corresponding to the addition of the PEG linker. The two most common MS techniques for this purpose are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC-MS).

Data Presentation: Quantitative Comparison of Validation Methods

To illustrate the validation process, we present hypothetical data for the conjugation of this compound to a model peptide (Ac-Cys-Tyr-Gln-Ile-Asn-Pro-Trp-Thr-His-Gly-NH2, theoretical average mass = 1296.5 Da). This compound has a molecular weight of approximately 1298.6 Da. The conjugation is achieved by activating the carboxylic acid of the PEG linker to form an NHS ester, which then reacts with the primary amine of a lysine (B10760008) residue added to the C-terminus of the peptide for this example.

Analytical MethodUnconjugated Peptide (Da)Conjugated Peptide (Da)Observed Mass Shift (Da)Theoretical Mass Shift (Da)Purity by HPLC (%)
MALDI-TOF MS 1296.82595.51298.71298.6N/A
ESI-LC-MS 1296.62595.21298.61298.6>95%
SDS-PAGE Not well-resolvedApparent MW increaseN/AN/AQualitative
HPLC (UV) Retention Time: 8.5 minRetention Time: 9.8 minN/AN/A>95%

Experimental Workflows and Protocols

A systematic approach is crucial for the successful validation of the conjugation reaction. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_synthesis Conjugation Reaction cluster_purification Purification cluster_validation Validation A Model Peptide D Conjugation Reaction A->D B This compound C Activation (e.g., NHS/EDC) B->C C->D E Purification (e.g., RP-HPLC) D->E F Mass Spectrometry (MALDI-TOF or LC-MS) E->F G HPLC Analysis E->G H SDS-PAGE (Optional) E->H logical_relationship cluster_validation_flow Validation Logic Start Purified Conjugate Mass_Confirmation Confirm Mass Shift (MALDI-TOF or LC-MS) Start->Mass_Confirmation Purity_Assessment Assess Purity (HPLC-UV & LC-MS) Mass_Confirmation->Purity_Assessment Structural_Confirmation Structural Detail (MS/MS - Optional) Purity_Assessment->Structural_Confirmation Final_Product Validated Conjugate Structural_Confirmation->Final_Product

Navigating the Stability Landscape of TCO-PEG24-acid Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on bioconjugation, the stability of the chosen reagents is a critical parameter influencing experimental success and the ultimate efficacy of the resulting conjugate. This guide provides an in-depth assessment of the stability of TCO-PEG24-acid, a popular reagent for tetrazine ligation, and compares its performance with available alternatives, supported by experimental data and detailed protocols.

The inverse electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, prized for its rapid kinetics and high specificity. This compound, featuring a long polyethylene (B3416737) glycol (PEG) linker, is designed to enhance aqueous solubility and reduce aggregation of the conjugated biomolecule. However, the inherent ring strain that makes TCO highly reactive also renders it susceptible to degradation, primarily through isomerization to its unreactive cis-cyclooctene (CCO) form. Understanding the factors that influence this instability is paramount for designing robust bioconjugation strategies.

Factors Influencing TCO Stability

The stability of TCO-containing molecules is not absolute and can be influenced by several factors:

  • Presence of Thiols: Thiols, commonly found in biological environments in the form of cysteine residues in proteins or as reducing agents like dithiothreitol (B142953) (DTT), can promote the isomerization of TCO to CCO.

  • Copper Ions: Copper-containing proteins in serum have been shown to mediate the trans-to-cis isomerization of TCO.

  • Storage Conditions: TCO compounds are not recommended for long-term storage and should be stored at -20°C, protected from light and moisture, to minimize degradation.[1][2][3]

  • Structural Features: The reactivity and stability of TCO derivatives are intrinsically linked. Highly strained and, therefore, more reactive TCOs, such as s-TCO, tend to be less stable. Conversely, derivatives like d-TCO have been engineered for improved stability while maintaining high reactivity.

Performance Comparison: this compound vs. Alternatives

The choice of a TCO derivative often involves a trade-off between reactivity and stability. The long PEG24 linker in this compound is intended to improve the pharmacokinetic properties of the resulting conjugate. While PEGylation generally increases the plasma half-life of biomolecules, the extended PEG chain on a TCO moiety may have a nuanced effect on its intrinsic stability. Research suggests that a longer PEG linker might reduce the potential shielding effect of a conjugated antibody, potentially leading to a shorter half-life of the TCO group itself compared to a TCO linked more closely to the biomolecule.[4]

Here, we compare the stability of this compound with other commonly used TCO derivatives.

TCO DerivativeKey FeaturesReported StabilityReactivity (with Tetrazine)
This compound Long PEG linker for enhanced solubility and longer circulation time of conjugate.Half-life of TCO is generally short; not recommended for long-term storage.[2] Specific quantitative data for the PEG24 variant is limited.High
TCO (short PEG/no PEG) Standard TCO for bioorthogonal ligation.A TCO-conjugated antibody showed a half-life of 5.6 days in vivo. Isomerizes in the presence of thiols and copper-containing serum proteins.High
s-TCO (strained TCO) Highly strained, leading to exceptionally fast reaction kinetics.Lower stability; isomerizes rapidly in the presence of high thiol concentrations. An s-TCO conjugated to an antibody showed a half-life of 0.67 days in vivo.Very High
d-TCO (dioxolane-fused TCO) Engineered for improved stability and hydrophilicity while maintaining high reactivity.Shows no degradation in phosphate-buffered D₂O for up to 14 days and remains >97% as the trans-isomer after 4 days in human serum at room temperature.High

Experimental Protocols

Accurate assessment of the stability of this compound conjugates is crucial for reliable experimental outcomes. The following are detailed protocols for key experiments to evaluate the stability of these conjugates.

HPLC-Based Stability Assay

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for monitoring the degradation of TCO conjugates over time by separating the trans- and cis-isomers.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the this compound conjugate (e.g., conjugated to a small molecule or peptide) at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • To assess stability in a biological matrix, incubate the conjugate in human serum or plasma at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the incubation mixture.

    • Precipitate proteins by adding three volumes of cold acetonitrile.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the sample in the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at a wavelength where the conjugate has a significant absorbance (e.g., 254 nm or a wavelength specific to an incorporated chromophore).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the trans-TCO conjugate and the isomerized cis-CCO conjugate based on their retention times (the cis-isomer typically has a different retention time).

    • Calculate the percentage of the remaining trans-TCO conjugate at each time point by integrating the peak areas.

    • Plot the percentage of the remaining trans-TCO conjugate against time to determine the stability profile and calculate the half-life.

¹H NMR Spectroscopy for Isomerization Monitoring

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool to directly observe the isomerization of the TCO double bond.

Protocol:

  • Sample Preparation:

    • Dissolve the this compound conjugate in a deuterated solvent (e.g., D₂O with a phosphate (B84403) buffer or DMSO-d₆).

    • To study the effect of thiols, add a known concentration of a thiol-containing compound (e.g., glutathione (B108866) or mercaptoethanol).

    • Use a known concentration of an internal standard (e.g., 4-methoxybenzoic acid) for quantification.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum at time zero.

    • Incubate the sample at a controlled temperature (e.g., 25°C or 37°C).

    • Acquire subsequent spectra at regular intervals.

  • Data Analysis:

    • Identify the characteristic olefinic proton signals for the trans-cyclooctene (typically around δ 5.5-6.0 ppm).

    • Monitor for the appearance of new signals corresponding to the olefinic protons of the cis-cyclooctene isomer.

    • Integrate the signals of both the trans and cis isomers at each time point.

    • Calculate the percentage of isomerization by comparing the integral of the cis-isomer signals to the total integral of both trans and cis signals.

LC-MS/MS for Stability in Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity for quantifying the TCO conjugate in complex biological samples like plasma or serum.

Protocol:

  • Sample Preparation:

    • Follow the same sample preparation steps as for the HPLC-based assay (protein precipitation).

    • It is crucial to include an internal standard (a stable, isotopically labeled version of the analyte if available, or a structurally similar compound) at the beginning of the sample preparation to account for extraction variability and matrix effects.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system is preferred for better resolution and faster analysis times.

    • Column: A C18 reverse-phase column with smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A fast gradient suitable for separating the analyte from matrix components.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

    • MRM Transitions: Optimize the precursor-to-product ion transitions for the TCO conjugate and its isomer (if they fragment differently) and the internal standard.

  • Data Analysis:

    • Quantify the concentration of the TCO conjugate at each time point using a calibration curve prepared in the same biological matrix.

    • Plot the concentration versus time to determine the degradation kinetics and half-life.

Visualizing Experimental Workflows and Chemical Processes

To further clarify the experimental and chemical processes discussed, the following diagrams have been generated using Graphviz (DOT language).

G cluster_prep Sample Preparation start This compound Conjugate incubation Incubate in Biological Matrix (e.g., Serum) at 37°C start->incubation sampling Aliquot at Time Points incubation->sampling precipitation Protein Precipitation (Acetonitrile) sampling->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant drydown Evaporate Solvent supernatant->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute analysis Inject into HPLC or LC-MS/MS reconstitute->analysis

Caption: Workflow for assessing TCO conjugate stability in a biological matrix.

G cluster_reaction TCO Isomerization Pathway cluster_ligation Bioorthogonal Reaction TCO trans-Cyclooctene (TCO) (Reactive) CCO cis-Cyclooctene (CCO) (Unreactive) TCO->CCO Isomerization (promoted by thiols, Cu²⁺) TCO_Reactant This compound Conjugate Product Stable Dihydropyridazine Product TCO_Reactant->Product Tetrazine Tetrazine-labeled Biomolecule Tetrazine->Product

Caption: Chemical pathways of TCO isomerization and tetrazine ligation.

Conclusion

The stability of this compound conjugates is a multifaceted issue that requires careful consideration in experimental design. While the PEG24 linker offers advantages in terms of solubility and the pharmacokinetic profile of the final bioconjugate, the inherent reactivity of the TCO ring necessitates a thorough evaluation of its stability under relevant experimental conditions. The primary degradation pathway is isomerization to the unreactive CCO form, which can be accelerated by components of the biological milieu.

For applications requiring high stability, especially during prolonged incubation periods in vivo or in the presence of high concentrations of thiols, alternative TCO derivatives such as d-TCO may offer a more robust solution. By employing the detailed experimental protocols provided in this guide, researchers can effectively assess the stability of their this compound conjugates, enabling them to make informed decisions and optimize their bioconjugation strategies for enhanced reliability and success.

References

A Comparative Guide to Determining the Degree of Labeling: TCO-PEG24-acid vs. Amine-Reactive NHS-Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise conjugation of molecules to proteins, such as antibodies, is a critical step in creating effective diagnostics, therapeutics, and research tools. A key parameter to quantify the success of this conjugation is the Degree of Labeling (DOL), which represents the average number of label molecules attached to each protein.

This guide provides an objective comparison of two common labeling chemistries for modifying primary amines on proteins: the bioorthogonal T-PEG24-acid linker, which requires activation, and the traditional, pre-activated N-hydroxysuccinimide (NHS) ester linkers. We will explore the methodologies for determining the DOL for these conjugates, supported by experimental data and detailed protocols.

Mechanism of Action: A Two-Step vs. One-Step Approach

The fundamental difference between labeling with TCO-PEG24-acid and a TCO-PEG24-NHS ester lies in the activation step required for the former.

This compound utilizes a two-step process involving in-situ activation. The carboxylic acid is first activated using carbodiimide (B86325) chemistry, typically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), to form a reactive NHS ester. This activated linker then reacts with primary amines (e.g., lysine (B10760008) residues) on the protein to form a stable amide bond.[1][][3]

TCO-PEG24-NHS ester , conversely, is a pre-activated reagent that reacts directly with primary amines in a one-step process, simplifying the experimental workflow.[][4]

cluster_0 This compound Labeling (Two-Step) cluster_1 TCO-PEG24-NHS Ester Labeling (One-Step) TCO_Acid TCO-PEG24-COOH Activation Activation (forms NHS ester) TCO_Acid->Activation EDC_NHS EDC + NHS EDC_NHS->Activation Activated_TCO Activated TCO-PEG24-NHS Activation->Activated_TCO Conjugation_1 Conjugation Activated_TCO->Conjugation_1 Antibody_1 Antibody (-NH2) Antibody_1->Conjugation_1 Labeled_Ab_1 Labeled Antibody (TCO) Conjugation_1->Labeled_Ab_1 TCO_NHS TCO-PEG24-NHS Conjugation_2 Direct Conjugation TCO_NHS->Conjugation_2 Antibody_2 Antibody (-NH2) Antibody_2->Conjugation_2 Labeled_Ab_2 Labeled Antibody (TCO) Conjugation_2->Labeled_Ab_2

Caption: Comparison of labeling workflows. (Max Width: 760px)

Performance Comparison: The Critical Role of the PEG Spacer

While both methods achieve the same final covalent bond, the efficiency and, more importantly, the functionality of the conjugated TCO moiety can differ. The trans-cyclooctene (B1233481) group is hydrophobic and can interact with the protein surface, becoming "masked" or "buried" and thus unavailable for subsequent bioorthogonal reaction with a tetrazine probe.[5][6]

The inclusion of a hydrophilic PEG spacer, such as the PEG24 in this compound, is crucial for improving the functional reactivity of the conjugated TCO. The PEG chain extends the TCO group away from the protein surface, minimizing hydrophobic interactions and ensuring its accessibility.[4][5]

Experimental Data Summary:

One study directly compared the total number of TCO modifications (measured by mass spectrometry) to the number of functional TCOs (measured by reactivity with a tetrazine-fluorophore). The results highlight the dramatic improvement in functionality when a PEG spacer is incorporated.

Linker TypeMolar Excess UsedTotal TCOs per Antibody (by MALDI-TOF)Functional TCOs per Antibody (by Reactivity)Functional Reactivity (%)
NHS-TCO (No PEG)100x~10~1~10%
NHS-PEG4-TCO100x~8~8~100%
NHS-PEG24-TCO100x~7~7~100%

Data adapted from a study evaluating anti-EGFR antibody conjugation. The total TCOs were determined by mass shift, while functional TCOs were quantified via reaction with a tetrazine-fluorophore and subsequent fluorescence analysis.[5]

This data underscores that simply achieving a high DOL is insufficient; the functionality of the conjugated moiety is paramount. The PEG24 spacer in this compound is designed to maximize this functional reactivity.

Methods for Determining the Degree of Labeling

Several analytical techniques can be employed to determine the DOL. UV-Vis spectroscopy is the most common and accessible method, while mass spectrometry and HPLC provide more detailed characterization.

Start Labeled Antibody (Purified) UV_Vis UV-Vis Spectroscopy Start->UV_Vis Mass_Spec Mass Spectrometry (e.g., MALDI-TOF) Start->Mass_Spec HPLC HPLC Analysis (RP, SEC, IEX) Start->HPLC DOL_Calc Calculate Average DOL UV_Vis->DOL_Calc Mass_Shift Determine Mass Shift & Total DOL Mass_Spec->Mass_Shift Purity_Profile Assess Purity, Aggregation & DOL Profile HPLC->Purity_Profile

Caption: Workflow for DOL determination. (Max Width: 760px)

UV-Vis Spectrophotometry

This method relies on the Beer-Lambert law to calculate the concentration of the protein and the attached label based on their absorbance at specific wavelengths.[7]

Calculation Formula: The Degree of Labeling (DOL) is calculated using the following equation:

DOL = (Amax × εprotein) / [(A280 - (Amax × CF)) × εlabel]

Where:

  • Amax = Absorbance of the conjugate at the λmax of the label.

  • A280 = Absorbance of the conjugate at 280 nm.

  • εprotein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).[8]

  • εlabel = Molar extinction coefficient of the labeling reagent at its λmax.

  • CF = Correction Factor (A280 of the free label / Amax of the free label).[9]

Mass Spectrometry (MS)

Mass spectrometry, particularly MALDI-TOF, provides a direct measurement of the total number of labels conjugated to a protein.[5] The DOL is determined by the mass shift between the unlabeled and labeled protein.

Calculation Formula:

DOL = (Masslabeled protein - Massunlabeled protein) / Masslabel

This method is highly accurate for determining the total number of modifications but does not provide information on the functionality of the attached label.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for characterizing antibody conjugates. Different HPLC methods can provide distinct information:

  • Reverse-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. Proteins with different numbers of attached labels will have different retention times, allowing for the resolution of species with varying DOLs.[10]

  • Size-Exclusion Chromatography (SEC): Separates molecules based on size. It is primarily used to remove excess, unreacted labeling reagents and to assess the presence of aggregates in the final conjugate.[]

  • Ion-Exchange Chromatography (IEX-HPLC): Separates molecules based on charge. The addition of charged labels can alter the protein's isoelectric point, enabling the separation of different DOL species.[12]

Experimental Protocols

Protocol 1: Antibody Labeling with this compound

This protocol describes the two-step labeling of an antibody using this compound, activated by EDC and Sulfo-NHS.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5) at 2-10 mg/mL.

  • This compound.

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0.[13]

  • Reaction/Coupling Buffer: 1X PBS, pH 7.2-7.5.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • Activation: In a microfuge tube, combine the this compound stock solution with Activation Buffer. Add the EDC and Sulfo-NHS stock solutions to achieve a final molar ratio of approximately 1:2:2 (TCO-acid:EDC:Sulfo-NHS). Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation: Add the activated TCO-linker solution to the antibody solution. A 10- to 20-fold molar excess of the TCO-linker over the antibody is a common starting point. The final concentration of organic solvent (DMSO) should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes.

  • Purification: Remove excess linker and reaction byproducts by buffer exchanging the labeled antibody into a suitable storage buffer using a desalting column.

Protocol 2: DOL Determination by UV-Vis Spectroscopy

Procedure:

  • Purification: Ensure the labeled antibody is purified from all unreacted this compound.

  • Spectra Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the λmax of the TCO moiety (Amax). Note: The λmax for TCO is typically near 254 nm, but this can be obscured by protein absorbance. If the TCO is reacted with a tetrazine-fluorophore, the λmax of the fluorophore is used. Dilute the sample if A280 > 2.0.

  • Calculation: Use the formula provided in the UV-Vis section above. The molar extinction coefficient and correction factor for the specific TCO-linker should be obtained from the manufacturer. For illustrative purposes, a correction factor of 0.3 has been reported for some dye conjugates.[9]

Protocol 3: DOL Determination by MALDI-TOF Mass Spectrometry

Procedure:

  • Sample Preparation: Buffer exchange both the unlabeled (control) and labeled antibody into water or a volatile buffer (e.g., ammonium (B1175870) bicarbonate) to a concentration >1 mg/mL.[5]

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in a solution of 70/30 acetonitrile/water with 0.1% trifluoroacetic acid.[7]

  • Spotting: Mix the antibody solution with the matrix solution (typically 1:2 v/v). Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

  • Data Acquisition: Analyze the samples on a MALDI-TOF mass spectrometer in linear mode, calibrated for high molecular weight proteins.

  • Analysis: Determine the average molecular weight of the main peaks for both the unlabeled and labeled antibody. Calculate the DOL using the mass difference as described previously.

Protocol 4: Characterization by HPLC

Procedure (General RP-HPLC):

  • System Setup: Use a C4 or C8 reverse-phase column suitable for protein analysis. Mobile Phase A: 0.1% TFA in water. Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Injection: Inject 10-20 µg of the purified labeled antibody onto the column.

  • Elution: Elute the proteins using a linear gradient of increasing Mobile Phase B (e.g., 20% to 80% B over 30 minutes).

  • Detection: Monitor the elution profile at 280 nm.

  • Analysis: The unlabeled antibody will typically elute first, followed by species with increasing degrees of labeling, which are more hydrophobic and thus have longer retention times. The relative peak areas can be used to estimate the distribution of different DOL species.[10]

References

A Comparative Guide to Functional Assays for TCO-PEG24-Acid Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable functional analysis of labeled antibodies is paramount. The choice of labeling chemistry can significantly impact the antibody's performance in various applications. This guide provides an objective comparison of antibodies labeled with TCO-PEG24-acid, a bioorthogonal handle, against traditional labeling methods, with a focus on their performance in key functional assays.

Introduction to Antibody Labeling Strategies

Antibody labeling is a fundamental technique for a multitude of biological assays. Traditional methods, such as N-hydroxysuccinimide (NHS) ester chemistry, target primary amines (lysine residues) on the antibody. While widely used, this approach can lead to random and heterogeneous labeling, potentially compromising the antigen-binding site and affecting the antibody's functionality.[1]

In contrast, bioorthogonal labeling strategies, like the one employing trans-cyclooctene (B1233481) (TCO) moieties, offer a more controlled approach. This compound allows for the introduction of a TCO group onto the antibody, which can then specifically react with a tetrazine-labeled molecule in a fast and highly selective manner—a reaction known as inverse-electron-demand Diels-Alder cycloaddition (IEDDA).[2][3] The inclusion of a 24-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes steric hindrance, further preserving the antibody's function.[2][3]

Performance Comparison: this compound vs. Traditional NHS Ester Labeling

The primary advantage of this compound labeling lies in its ability to maintain antibody function. By offering a site for conjugation away from the antigen-binding fragment (Fab), it minimizes the risk of interfering with the antibody's primary purpose: target recognition.

Quantitative Data Summary

The following tables summarize the key performance differences observed between TCO-based labeling and traditional methods in various functional assays.

Table 1: Comparison of Labeling Efficiency and Functional Reactivity

ParameterTCO-PEG LabelingNHS Ester Labeling (non-specific)Reference
Labeling Specificity High (Bioorthogonal)Low (Targets primary amines)
Degree of Labeling (DOL) Control More precise controlVariable and heterogeneous
Functional TCO Reactivity with PEG linker High (e.g., >90%)Not Applicable
Impact on Antigen Binding MinimalPotential for significant reduction

Table 2: Impact of Labeling on ELISA Performance

ParameterTCO-based ImmobilizationTraditional Passive AdsorptionReference
Assay Sensitivity (LOD) 10 to 12-fold increaseStandard
Signal-to-Noise Ratio ImprovedStandard
Antibody Orientation More controlledRandom

Table 3: Binding Affinity of TCO-Labeled Antibodies

Antibody Fragment & TargetLabeling MethodBinding Affinity (Kd)Reference
sdAb targeting HER2TCO-PEG4-NHS ester5.4 ± 0.7 nM
sdAb targeting HER2Other radiolabeling methodsSimilar nM range

Key Functional Assays and Experimental Protocols

The following are detailed protocols for essential functional assays used to validate antibodies labeled with this compound.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a fundamental tool for assessing the binding activity of a labeled antibody. A covalent immobilization strategy using the TCO-tetrazine reaction can significantly enhance assay sensitivity.

Experimental Protocol: High-Sensitivity ELISA using TCO-Antibody Conjugate

  • Plate Preparation:

    • Coat a 96-well plate with a tetrazine-modified protein (e.g., Tetrazine-BSA). Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Antibody Immobilization:

    • Dilute the this compound labeled antibody to the desired concentration in a suitable buffer (e.g., PBS).

    • Add 100 µL of the diluted labeled antibody to each well.

    • Incubate for 1-2 hours at room temperature to allow the TCO-tetrazine reaction to occur, covalently attaching the antibody to the plate.

    • Wash the plate three times with wash buffer.

  • Antigen Binding:

    • Prepare serial dilutions of the target antigen in a suitable buffer.

    • Add 100 µL of each antigen dilution to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add a detection antibody that recognizes a different epitope on the antigen. This antibody should be conjugated to an enzyme (e.g., HRP).

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add the enzyme substrate (e.g., TMB for HRP) and incubate until a color change is observed.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Read the absorbance at the appropriate wavelength using a microplate reader.

Flow Cytometry

Flow cytometry is used to assess the ability of a labeled antibody to bind to its target on the cell surface.

Experimental Protocol: Cell Surface Staining with TCO-Labeled Antibody

  • Cell Preparation:

    • Harvest cells and wash them once with cold FACS buffer (e.g., PBS with 1% BSA).

    • Resuspend the cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.

  • Primary Antibody Incubation:

    • Add the this compound labeled antibody to the cell suspension at a predetermined optimal concentration.

    • Incubate for 30 minutes at 4°C, protected from light.

  • Secondary (Tetrazine-Fluorophore) Incubation:

    • Wash the cells twice with cold FACS buffer.

    • Resuspend the cell pellet in FACS buffer.

    • Add a tetrazine-conjugated fluorophore at its optimal concentration.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washes and Analysis:

    • Wash the cells twice with cold FACS buffer.

    • Resuspend the final cell pellet in an appropriate volume of FACS buffer.

    • Analyze the cells using a flow cytometer with the appropriate laser and filter settings for the chosen fluorophore.

Signaling Pathway Analysis

Labeled antibodies are crucial tools for studying cellular signaling pathways. By binding to specific receptors, they can be used to track receptor internalization, dimerization, and downstream signaling events.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a key regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is often implicated in cancer. Labeled antibodies targeting EGFR can be used to study its activation and subsequent downstream cascades.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Caption: EGFR Signaling Pathway Workflow.

Vascular Endothelial Growth Factor (VEGF) Signaling Pathway

The VEGF signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels. Antibodies that block VEGF or its receptor (VEGFR) are important therapeutic agents in oncology. Labeled antibodies are used to study the intricate details of this pathway.

VEGF_Signaling_Pathway cluster_membrane Plasma Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K VEGF VEGF Ligand VEGF->VEGFR PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Angiogenesis Angiogenesis & Permeability Nucleus->Angiogenesis

Caption: VEGF Signaling Pathway Workflow.

Experimental Workflow: this compound Antibody Labeling and Functional Validation

The following diagram outlines the general workflow for labeling an antibody with this compound and subsequently validating its function.

experimental_workflow Ab Purified Antibody Labeling Antibody Labeling (Amine coupling) Ab->Labeling TCO_label This compound NHS ester TCO_label->Labeling Purification Purification (e.g., Desalting column) Labeling->Purification Labeled_Ab TCO-PEG24-labeled Antibody Purification->Labeled_Ab QC Quality Control (Degree of Labeling) Labeled_Ab->QC Functional_Assay Functional Assays QC->Functional_Assay ELISA ELISA Functional_Assay->ELISA Flow Flow Cytometry Functional_Assay->Flow Signaling Signaling Pathway Analysis Functional_Assay->Signaling

Caption: TCO-Antibody Labeling & Validation.

Conclusion

The use of this compound for antibody labeling offers significant advantages over traditional, non-specific methods. The bioorthogonal nature of the TCO-tetrazine ligation ensures highly specific and efficient conjugation while preserving the antibody's native function. This leads to improved performance in a range of critical functional assays, including ELISA and flow cytometry, ultimately providing more reliable and reproducible data for research, diagnostics, and therapeutic development. The incorporation of a PEG spacer further enhances the properties of the labeled antibody, making this compound an excellent choice for demanding applications.

References

Safety Operating Guide

Proper Disposal of TCO-PEG24-acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount for ensuring a safe working environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the safe disposal of TCO-PEG24-acid, a bifunctional linker commonly used in bioconjugation and drug development. While this compound is not classified as a hazardous substance, a conservative approach to its disposal is recommended due to the lack of specific regulatory guidelines for this compound.

Immediate Safety and Handling

Before handling this compound, it is crucial to be familiar with the necessary personal protective equipment (PPE) to prevent accidental exposure.

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. In case of accidental contact, refer to the first aid measures outlined in the Safety Data Sheet (SDS).

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as special chemical waste. This ensures compliance with the most stringent safety standards and local regulations.

  • Containerization:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated, leak-proof, and clearly labeled waste container.

    • Ensure the container is compatible with the chemical properties of this compound.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated and secure chemical waste storage area.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Professional Disposal:

    • Arrange for the collection and disposal of the chemical waste through a licensed and certified hazardous waste disposal company.

    • Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations. Do not attempt to dispose of this compound down the drain.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate exposure and ensure proper cleanup:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.

  • Absorb Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain and absorb the chemical.

  • Collect Waste: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

  • Dispose: Dispose of all cleanup materials as hazardous waste, following the procedures outlined above.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated containerize 1. Containerize in a labeled, leak-proof container start->containerize label 2. Label with 'Hazardous Waste' and chemical name containerize->label store 3. Store in a designated chemical waste area label->store contact_ehs 4. Contact EHS for guidance and to schedule pickup store->contact_ehs disposal 5. Professional Disposal by a licensed contractor contact_ehs->disposal end End: Safe and Compliant Disposal disposal->end

Figure 1. Procedural workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment and regulatory compliance. Always prioritize safety and consult your institution's EHS department for specific guidance.

Personal protective equipment for handling TCO-PEG24-acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for TCO-PEG24-acid was not located. The following guidance is based on safety protocols for structurally similar PEGylated carboxylic acids and general laboratory best practices. This information is intended to supplement, not replace, institutional safety protocols and professional judgment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion.

Protection Type Specific Equipment Rationale and Best Practices
Eye Protection Chemical safety goggles or a face shieldEssential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)Inspect gloves for any signs of degradation or perforation before use.[1] Dispose of contaminated gloves immediately and wash hands thoroughly after removal.
Body Protection Laboratory coatA fully fastened lab coat provides a barrier against accidental spills.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[1]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[1]

Logistical Information and Operational Plan

Storage and Stability:

  • Storage Temperature: -20°C[2]

  • Stability: TCO (trans-cyclooctene) compounds have a short half-life and are not recommended for long-term storage as they can isomerize to the less reactive cis-cyclooctene (CCO).[2][3][4]

  • Shipping: Typically shipped at ambient temperature.[2]

Handling Procedures:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. Prepare your designated workspace, preferably within a chemical fume hood, ensuring it is clean and uncluttered.

  • Handling: When transferring the compound, do so carefully to avoid generating dust or aerosols. Keep the container tightly sealed when not in use. Avoid contact with skin, eyes, and clothing.

  • Cleanup: After handling, decontaminate all work surfaces with an appropriate cleaning agent. Carefully remove and dispose of contaminated PPE. Wash hands and any exposed skin thoroughly with soap and water.

Experimental Protocols:

This compound is a monodisperse, aqueous soluble PEG reagent. The carboxylic acid can react with primary amine groups in the presence of activators, and the TCO group is highly reactive with tetrazine-containing molecules.[2]

  • Solubility: Soluble in water and DMF.[2]

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.

  • Container Labeling: The waste container must be clearly labeled with the full chemical name ("this compound") and any relevant hazard warnings.

  • Institutional Guidelines: Follow all local, state, and federal regulations for the disposal of chemical waste. Contact your institution's EHS department for specific disposal procedures.

Visualizing the Handling Workflow

The following diagram illustrates the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather Materials prep_workspace->prep_materials handle_transfer Transfer this compound prep_materials->handle_transfer Proceed to Handling handle_reaction Perform Reaction handle_transfer->handle_reaction handle_seal Seal Container When Not in Use handle_reaction->handle_seal cleanup_decontaminate Decontaminate Work Area handle_seal->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_waste Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash Wash Hands cleanup_doff_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between hazard identification, risk assessment, and control measures for handling this compound.

cluster_hazard Hazard Identification cluster_risk Risk Assessment cluster_control Control Measures hazard_id This compound (Potential Irritant) risk_exposure Potential Exposure Routes (Inhalation, Skin/Eye Contact) hazard_id->risk_exposure Leads to risk_severity Assess Severity of Harm risk_exposure->risk_severity control_engineering Engineering Controls (Fume Hood) risk_severity->control_engineering Requires control_admin Administrative Controls (SOPs, Training) control_engineering->control_admin control_ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) control_admin->control_ppe

Caption: Hazard, Risk, and Control Logic for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。